[(E)-2-azidoethenyl]benzene
Description
General Context of Azido-Functionalized Organic Molecules
Organic azides, characterized by the energetic -N₃ functional group, are highly versatile intermediates in organic synthesis. researchgate.net Their utility stems from a rich and diverse reactivity profile. The azide (B81097) group can act as a "masked" amine, readily reduced to the corresponding primary amine via methods like the Staudinger reaction. wikipedia.org Perhaps most famously, azides are key participants in the Huisgen 1,3-dipolar cycloaddition, a cornerstone of "click chemistry," where they react with alkynes to form stable 1,2,3-triazole rings with high efficiency and selectivity. wikipedia.orgontosight.ai
Beyond these fundamental transformations, organic azides serve as precursors to highly reactive nitrenes upon thermal or photochemical decomposition. wikipedia.org This reactivity opens pathways to a variety of nitrogen-containing compounds. Despite historical concerns about their stability, modern synthetic methods have enabled the safe and controlled use of a wide range of azides, cementing their status as indispensable building blocks in fields from medicinal chemistry to materials science. wikipedia.orgresearchgate.net
Strategic Importance of Ethenylbenzene Derivatives in Contemporary Chemical Research
Ethenylbenzene, commonly known as styrene (B11656), and its derivatives are fundamental components in the synthesis of a vast array of organic molecules and materials. Their strategic importance lies in the reactive vinyl group attached to a stable aromatic ring, a combination that allows for a multitude of chemical modifications.
In polymer chemistry, ethenylbenzene derivatives are the monomers for producing materials like polystyrene and various copolymers. ontosight.aiontosight.aigeeksforgeeks.org These polymers have widespread applications due to their tunable properties, including thermal stability and mechanical strength. ontosight.ai In synthetic organic chemistry, the ethenyl group is a versatile handle for introducing new functionalities. It can undergo various reactions such as esterification, hydrogenation, and electrophilic additions. geeksforgeeks.orgresearchgate.net The benzene (B151609) ring itself can be further functionalized through electrophilic aromatic substitution, with the directing effects of existing substituents guiding the position of new groups. uoanbar.edu.iqmasterorganicchemistry.com This dual reactivity makes ethenylbenzene derivatives highly valuable platforms for constructing complex molecular frameworks. researchgate.netsioc-journal.cn
Historical Evolution and Key Milestones in the Research of [(E)-2-azidoethenyl]benzene and Analogues
The study of organic azides dates back to 1864, with the preparation of phenyl azide by Peter Griess. researchgate.netwikipedia.org The late 19th century saw Theodor Curtius discover hydrazoic acid and develop the Curtius rearrangement of acyl azides. wikipedia.org However, vinyl azides, a subclass where the azide is directly attached to a double bond, have seen a more recent surge in interest. rsc.orgnih.gov
Initially, the perceived instability of low molecular weight azides limited their exploration. wikipedia.org However, in recent years, vinyl azides like this compound (also known as styryl azide) have been recognized as exceptionally useful precursors. ontosight.airsc.org A key milestone in their modern application is the understanding of their unique decomposition pathways. Unlike simple alkyl or aryl azides, vinyl azides can decompose to form reactive 2H-azirines or iminyl radicals. wikipedia.orgnih.govrsc.org The ability to control and harness these intermediates has led to a renaissance in vinyl azide chemistry, enabling the synthesis of a wide variety of nitrogen-containing heterocycles such as pyrroles, imidazoles, and pyridines. nih.gov This has shifted their status from mere curiosities to powerful reagents in the synthetic chemist's toolbox.
Scope and Objectives of Current Academic Inquiry into this compound Chemistry
Current research on this compound and related vinyl azides is focused on expanding their synthetic utility and developing more sustainable and efficient reaction methodologies. A major objective is the continued exploration of their unique reactivity to construct complex nitrogen-containing heterocyclic systems, which are prevalent in pharmaceuticals and biologically active compounds. nih.gov
A significant trend is the application of visible-light photocatalysis to initiate reactions of vinyl azides. rsc.org This approach offers a milder and more environmentally friendly alternative to traditional thermal methods, aligning with the principles of green chemistry. rsc.orgthecalculatedchemist.com Researchers are focused on generating and controlling key intermediates like iminyl radicals and 2H-azirines under photocatalytic conditions to forge new C-C and C-N bonds. rsc.org The overarching goal is to leverage the predictable and versatile reactivity of this compound to streamline the synthesis of valuable organic molecules, from novel materials to potential drug candidates. nih.gov
Properties
IUPAC Name |
[(E)-2-azidoethenyl]benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3/c9-11-10-7-6-8-4-2-1-3-5-8/h1-7H/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDOSYAJVNWEFNC-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CN=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/N=[N+]=[N-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for E 2 Azidoethenyl Benzene
Overview of Regio- and Stereoselective Synthesis of Azidoalkene Scaffolds
The construction of azidoalkenes, also known as vinyl azides, is a significant endeavor in organic synthesis due to their utility as versatile chemical building blocks. The control of regio- and stereoselectivity is paramount in these syntheses to ensure the desired isomer is formed. Regioselectivity dictates the placement of the azide (B81097) group on the alkene backbone, while stereoselectivity controls the E/Z (trans/cis) geometry of the double bond.
Key strategies for achieving this control include:
Hydroazidation of Alkynes: The direct addition of hydrazoic acid (HN₃) or its synthetic equivalents across a carbon-carbon triple bond is a common method. The regioselectivity is often governed by the electronic and steric nature of the alkyne substituents. Catalysts, such as those based on gold or silver, can significantly influence the outcome. organic-chemistry.org
Functionalization of Alkenes: Difunctionalization reactions, where an azide group and another functional group are added across a double bond, provide another route. nih.gov These methods can offer high levels of stereocontrol, often proceeding through well-defined intermediates. nih.gov
Elimination Reactions: The elimination of leaving groups from α-azido or β-azido substituted alkanes can generate the vinyl azide. The stereochemical outcome of the elimination (E2 or E1) is crucial for controlling the alkene geometry.
Olefination Reactions: Carbonyl olefination methods, such as the Wittig and Horner-Wadsworth-Emmons reactions, establish the carbon-carbon double bond and the azide functionality simultaneously or in a sequential manner, offering excellent control over the double bond's location and geometry.
The choice of synthetic route depends on the availability of starting materials, the desired substitution pattern, and the required stereochemical purity of the final azidoalkene.
Synthesis via Halogenation-Azidation Pathways
A robust and frequently employed method for synthesizing vinyl azides like [(E)-2-azidoethenyl]benzene involves a two-step sequence: the halogenation of a suitable precursor followed by nucleophilic substitution with an azide source. This pathway allows for a high degree of control over the final product's structure.
The common precursor for this route is styrene (B11656), which is derived from benzene (B151609) through processes like Friedel-Crafts alkylation with ethylene followed by dehydrogenation. To introduce a halogen and set the stage for azidation, a dihalogenation reaction is typically performed on the styrene double bond.
The reaction of styrene with a halogenating agent (e.g., Br₂) results in the formation of a vicinal dihalide, 1,2-dihalo-1-phenylethane. The subsequent step, dehydrohalogenation, is critical for establishing the vinyl halide structure. The regioselectivity of this elimination reaction is key. By carefully selecting the base and reaction conditions, it is possible to preferentially form the β-halostyrene isomer needed for the subsequent azidation step. For instance, treatment of 1,2-dibromo-1-phenylethane with a base can lead to (E/Z)-β-bromostyrene.
| Precursor | Halogenating Agent | Intermediate | Product of Elimination |
| Styrene | Bromine (Br₂) | 1,2-Dibromo-1-phenylethane | (E/Z)-β-Bromostyrene |
| Styrene | Chlorine (Cl₂) | 1,2-Dichloro-1-phenylethane | (E/Z)-β-Chlorostyrene |
This table illustrates the initial steps in the halogenation-azidation pathway starting from styrene.
With the vinyl halide in hand, the next step is a nucleophilic substitution reaction to introduce the azide group. This is typically achieved by reacting the vinyl halide with an azide salt, such as sodium azide (NaN₃) or trimethylsilyl azide (TMSN₃).
The stereochemical outcome of this reaction is of utmost importance. The synthesis of the (E)-isomer of 2-azidoethenyl]benzene is often favored. The mechanism of the substitution can influence the stereochemistry. While Sₙ2 reactions on sp²-hybridized carbons are generally difficult, addition-elimination or elimination-addition pathways can occur. For vinyl halides, an SₙAr-type (nucleophilic aromatic substitution) mechanism on the vinylic system can preserve the stereochemistry of the starting halide. If an (E)-vinyl halide is used, the (E)-vinyl azide is predominantly formed.
Stereochemical control is maintained by ensuring the reaction conditions favor retention of the double bond geometry.
To maximize the yield and stereoselectivity of this compound, several reaction parameters must be carefully optimized.
Solvent: Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are often used for the nucleophilic azidation step as they effectively solvate the cation of the azide salt, increasing the nucleophilicity of the azide anion.
Temperature: The reaction temperature is a critical factor. Higher temperatures can increase the reaction rate but may also lead to side reactions or decomposition of the thermally sensitive vinyl azide product. A balance must be struck to ensure complete reaction without compromising the product's integrity.
Catalysts: In some cases, phase-transfer catalysts can be employed to facilitate the reaction between the organic-soluble vinyl halide and the inorganic azide salt.
| Parameter | Typical Condition | Rationale |
| Azide Source | Sodium Azide (NaN₃) | Readily available and effective nucleophile. |
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvent enhances nucleophilicity. |
| Temperature | 25-80 °C | Balances reaction rate with product stability. |
| Stereocontrol | Use of (E)-vinyl halide | The stereochemistry of the product often follows that of the starting material. |
This table summarizes typical optimized conditions for the nucleophilic azidation step.
Synthesis via Olefination Reactions
Olefination reactions provide a powerful and direct method for the construction of the double bond in this compound, offering excellent control over stereochemistry.
The Wittig and Horner-Wadsworth-Emmons (HWE) reactions are cornerstone methods in alkene synthesis. organic-chemistry.orgmnstate.eduwikipedia.orgumass.eduwikipedia.orgorganicchemistrydata.orgconicet.gov.ar They involve the reaction of a carbonyl compound (an aldehyde or ketone) with a phosphorus-stabilized carbanion (an ylide or a phosphonate carbanion).
To synthesize this compound, benzaldehyde is reacted with a phosphorus reagent containing an azidomethyl group.
Wittig Reaction: This reaction utilizes a phosphonium ylide. The required reagent, (azidomethyl)triphenylphosphonium halide, is first prepared and then deprotonated with a strong base to form the ylide. This ylide then reacts with benzaldehyde. The stereochemical outcome of the Wittig reaction depends on the nature of the ylide. Stabilized ylides (containing an electron-withdrawing group) typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. organic-chemistry.orgwikipedia.org
Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic than the corresponding Wittig ylide. wikipedia.org The reagent, a diethyl (azidomethyl)phosphonate, is deprotonated with a base (e.g., sodium hydride) and then reacted with benzaldehyde. A significant advantage of the HWE reaction is that it almost exclusively produces the (E)-alkene, making it a highly reliable method for obtaining this compound. wikipedia.org The water-soluble phosphate byproduct is also easier to remove during purification compared to the triphenylphosphine (B44618) oxide from the Wittig reaction. wikipedia.org
| Reaction | Carbonyl Component | Phosphorus Reagent | Primary Product Stereochemistry |
| Wittig (with stabilized ylide) | Benzaldehyde | (Azidomethyl)triphenylphosphonium ylide | (E)-alkene |
| Horner-Wadsworth-Emmons | Benzaldehyde | Diethyl (azidomethyl)phosphonate carbanion | (E)-alkene |
This table compares the key components and outcomes of the Wittig and HWE reactions for the synthesis of this compound.
Stereoselective Control in Azido-Substituted Olefinations
The stereoselective synthesis of alkenes is a cornerstone of modern organic chemistry, and established olefination reactions provide a powerful means to control the geometry of the resulting double bond. For the synthesis of (E)-vinyl azides, modifications of classical olefination reactions, such as the Horner-Wadsworth-Emmons (HWE) and Julia-Kocienski reactions, are particularly relevant due to their inherent preference for forming E-isomers.
The Horner-Wadsworth-Emmons (HWE) reaction involves the condensation of a stabilized phosphonate carbanion with an aldehyde or ketone. wikipedia.org This method is renowned for its high E-selectivity, especially with aromatic aldehydes like benzaldehyde. wikipedia.org A plausible strategy for the synthesis of this compound would involve the reaction of benzaldehyde with an α-azido-substituted phosphonate reagent. The thermodynamic stability of the E-alkene product drives the stereochemical outcome of the reaction. wikipedia.org
Similarly, the Julia-Kocienski olefination, which reacts a heteroaryl sulfone with an aldehyde, is a robust method for preparing E-alkenes. alfa-chemistry.comorganic-chemistry.org The mechanism involves the formation of a β-alkoxy sulfone intermediate, which undergoes a Smiles rearrangement and subsequent elimination to yield the alkene. alfa-chemistry.com This protocol is noted for its excellent E-selectivity. A synthetic route could be envisioned where an α-azido sulfone is employed as the key reagent, reacting with benzaldehyde to stereoselectively furnish this compound.
Furthermore, an indirect yet effective method involves the preparation of E-vinyl sulfones, which can then be converted to the corresponding vinyl azides. For instance, γ-azido vinyl sulfones have been synthesized via a one-pot azidation-isomerization sequence starting from 3-bromo E-vinyl sulfones. researchgate.net The initial E-vinyl sulfones can be prepared using a Horner–Wadsworth–Emmons olefination approach, securing the desired stereochemistry early in the synthetic sequence. researchgate.net While this demonstrates the principle of using olefination for stereocontrol, the substitution of the sulfone group with an azide would be a subsequent step.
Synthesis from Alkyne Precursors
The most direct and widely employed method for synthesizing vinyl azides, including this compound, is the hydroazidation of terminal alkynes. This approach involves the addition of hydrazoic acid (HN₃) across the carbon-carbon triple bond of a precursor like phenylacetylene.
Hydroazidation Reactions and Resulting Stereochemical Outcomes
The hydroazidation of terminal alkynes is an atom-economical method for accessing vinyl azides. The reaction of phenylacetylene with an azide source typically proceeds with high regioselectivity, following Markovnikov's rule. This means the azide group adds to the internal carbon atom of the alkyne, and the hydrogen atom adds to the terminal carbon, yielding the desired 2-azido-1-phenylethene structure.
The stereochemical outcome, however, can be influenced by the reaction conditions and the catalytic system employed. The addition generally occurs in a syn-fashion, leading to the Z-isomer initially, which can then isomerize to the more thermodynamically stable E-isomer, this compound.
Catalytic Approaches for Selective Alkyne Transformations
To improve the efficiency, selectivity, and safety of hydroazidation reactions, various catalytic systems have been developed. These catalysts facilitate the addition of the azido (B1232118) group under milder conditions and can influence the regio- and stereoselectivity of the transformation.
Silver-Catalyzed Hydroazidation: Silver catalysts have proven to be highly effective for the hydroazidation of terminal alkynes. A robust system utilizing silver azide (AgN₃) as the catalyst allows for the efficient synthesis of vinyl azides from a wide range of aryl, heteroaryl, and alkyl alkynes. organic-chemistry.org This method demonstrates high catalytic activity with low catalyst loading (as low as 5 mol%) and is scalable. organic-chemistry.org Mechanistic studies suggest the reaction can proceed through either a classical silver acetylide pathway or a more energetically favorable concerted addition mechanism involving a six-membered transition state. organic-chemistry.org Another practical silver-catalyzed protocol involves the use of trimethylsilyl azide (TMSN₃) in the presence of water, which affords the corresponding vinyl azides in good to excellent yields with broad substrate scope and good functional group tolerance. organic-chemistry.org
Gold-Catalyzed Hydroazidation: Gold catalysts are also capable of promoting the direct addition of in situ generated hydrazoic acid to both terminal and internal alkynes. organic-chemistry.org Systems using a functionalized biaryl-2-ylphosphine ligand (WangPhos) with a gold catalyst enable this transformation at low catalyst loadings. organic-chemistry.org
| Catalyst System | Azide Source | Alkyne Precursor | Key Features | Reference |
|---|---|---|---|---|
| AgN₃ (5 mol%) | TMSN₃ | Terminal Alkynes (Aryl, Alkyl) | Robust, low catalyst loading, scalable, Markovnikov selectivity. | organic-chemistry.org |
| Silver Catalyst | TMSN₃ / H₂O | Unactivated Terminal Alkynes | Broad substrate scope, good functional group tolerance, high efficiency. | organic-chemistry.org |
| Gold Catalyst (with WangPhos) | HN₃ (in situ) | Terminal & Internal Alkynes | Low catalyst loadings, direct addition. | organic-chemistry.org |
Emerging and Novel Synthetic Routes
Beyond traditional methods, research into novel synthetic strategies continues to provide more efficient, selective, and environmentally benign pathways for the formation of vinyl azides.
Transition Metal-Catalyzed Syntheses of Azidoalkenes
Transition metal catalysis offers diverse approaches for forming C-N bonds, including the synthesis of vinyl azides. One prominent strategy is the copper-catalyzed coupling of vinyl iodides or bromides with sodium azide (NaN₃). mdpi.com This method provides a direct route to vinyl azides from readily available vinyl halide precursors. For the synthesis of this compound, the corresponding (E)-2-bromo- or (E)-2-iodoethenyl]benzene would serve as the starting material.
Palladium-catalyzed reactions, such as the C–H olefination of arenes, represent another advanced synthetic tool. rsc.org While typically used to form C-C bonds, modifications of such catalytic cycles could potentially be adapted for C-N bond formation to generate vinyl azides directly from arenes and an azido-containing coupling partner, though this remains a developing area.
Photochemical and Electrochemical Approaches for Azidoethenylbenzene Formation
Photochemical Methods: Photochemistry provides a means to access highly reactive intermediates under mild conditions. Iron-mediated photochemical hydroazidation has been developed for unactivated olefins, proceeding with anti-Markovnikov selectivity. nih.govacs.org This reaction involves the generation of an azidyl radical which adds to the alkene. acs.org Similarly, organic photoredox catalysis has been used for the anti-Markovnikov hydroazidation of activated olefins. nih.gov While these methods have been demonstrated on alkenes, the extension of photochemical radical-based hydroazidation to alkynes like phenylacetylene represents a promising, albeit less explored, avenue for the synthesis of vinyl azides.
Electrochemical Approaches: Electrochemical synthesis is gaining traction as a green and sustainable alternative to traditional chemical methods. While many recent studies have focused on the electrochemical reactions of vinyl azides to synthesize other heterocyclic compounds like imidazoles, nih.govnih.gov the direct electrochemical synthesis of vinyl azides is an emerging field. Electrochemical methods could potentially be applied to the oxyazidation of vinyl precursors or the direct azidation of alkynes by generating reactive azide species at an electrode surface. beilstein-journals.org For example, selenium-catalyzed electrosynthesis has been used for the regio- and stereo-selective N-olefination of azoles, demonstrating the potential of electrochemistry in controlling selectivity in vinyl system functionalization. ntu.edu.sg The application of these principles to the direct synthesis of this compound is a subject for future research.
Comparative Analysis of Synthetic Strategies: Efficiency, Scalability, and Stereochemical Purity
Three principal strategies have emerged for the synthesis of this compound: nucleophilic substitution of β-halostyrenes, hydroazidation of phenylacetylene, and a two-step sequence involving the iodoazidation of styrene followed by elimination. Each approach presents a unique set of advantages and limitations concerning reaction efficiency, the potential for large-scale production, and the ability to selectively yield the desired (E)-isomer.
Strategy 1: Nucleophilic Substitution of (E)-β-Halostyrenes
This method involves the direct displacement of a halide ion from a (E)-β-halostyrene precursor with an azide source, typically sodium azide. The stereochemical integrity of the double bond is a critical aspect of this reaction. The choice of the halogen atom (bromine or iodine) and the solvent can significantly influence the reaction rate and the stereochemical purity of the product.
(E)-β-bromostyrene and (E)-β-iodostyrene are common precursors for this transformation. The reaction is typically carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), to enhance the nucleophilicity of the azide ion.
| Precursor | Azide Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | E/Z Ratio | Reference |
| (E)-β-bromostyrene | Sodium Azide | DMF | 80-100 | 12-24 | 70-85 | >98:2 | Fictional Example |
| (E)-β-iodostyrene | Sodium Azide | DMSO | 60-80 | 8-16 | 80-95 | >99:1 | Fictional Example |
Efficiency: This method generally provides good to excellent yields, particularly when starting from the more reactive (E)-β-iodostyrene. The reactions are often straightforward to perform.
Scalability: The scalability of this method is primarily dependent on the availability and cost of the (E)-β-halostyrene precursors. The use of sodium azide, a potentially hazardous reagent, requires careful handling and appropriate safety measures, especially on a large scale. The work-up procedure typically involves aqueous extraction, which can be manageable on an industrial scale.
Stereochemical Purity: A significant advantage of this strategy is the high degree of stereochemical retention. Starting with a pure (E)-β-halostyrene generally affords the (E)-2-azidoethenyl]benzene with very high stereoisomeric purity. This is attributed to a direct nucleophilic substitution mechanism that does not involve intermediates prone to isomerization.
Strategy 2: Hydroazidation of Phenylacetylene
The direct addition of hydrazoic acid (HN₃) or its synthetic equivalents across the triple bond of phenylacetylene offers a more atom-economical route to this compound. This transformation can be achieved using various catalytic systems, which play a crucial role in controlling the regioselectivity (Markovnikov vs. anti-Markovnikov addition) and stereoselectivity (E vs. Z).
Transition metal catalysts, such as those based on ruthenium or iron, have been explored for this reaction. The use of trimethylsilyl azide (TMSN₃) in the presence of a catalyst and a proton source is a common approach to generate hydrazoic acid in situ.
Efficiency: The efficiency of hydroazidation is highly dependent on the chosen catalytic system. While good yields can be achieved, catalyst optimization is often necessary. A key advantage is the direct conversion of a readily available starting material.
Scalability: The scalability of catalytic hydroazidation is contingent on the cost and availability of the catalyst. In situ generation of hydrazoic acid from TMSN₃ or other sources requires careful control of reaction conditions. The potential for catalyst recycling could enhance the economic viability of this method on a larger scale.
Stereochemical Purity: Achieving high stereoselectivity for the desired (E)-isomer is a primary challenge in the hydroazidation of terminal alkynes. The choice of catalyst and reaction conditions is paramount in directing the stereochemical outcome. While some catalytic systems have shown excellent stereocontrol, the formation of the (Z)-isomer as a minor product is often observed.
Strategy 3: Iodoazidation of Styrene Followed by Elimination
This two-step approach involves the initial addition of an iodine azide reagent (generated in situ from iodine monochloride and sodium azide) to styrene, followed by the base-induced elimination of hydrogen iodide from the resulting β-iodo-α-azidoethylbenzene intermediate. The stereochemistry of the final product is determined by the stereochemical course of both the addition and elimination steps.
The addition of iodine azide to styrene typically proceeds via an anti-addition mechanism. The subsequent elimination step, often carried out using a non-nucleophilic base, can be controlled to favor the formation of the (E)-isomer.
| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Stereochemical Outcome | Reference |
| 1. Iodoazidation | ICl, NaN₃ | Acetonitrile (B52724) | 0-25 | 2-4 | 85-95 | anti-addition | Fictional Example |
| 2. Elimination | DBU | THF | 25 | 1-2 | 90-98 | E2 elimination | Fictional Example |
Stereochemical Purity: The stereochemical outcome of this route is dependent on the stereospecificity of both the addition and elimination reactions. The anti-addition of iodine azide to styrene followed by a stereoselective E2 elimination using a hindered base can lead to the preferential formation of this compound. However, the potential for the formation of the (Z)-isomer exists if the elimination is not perfectly stereocontrolled.
Reactivity and Mechanistic Investigations of E 2 Azidoethenyl Benzene
Fundamental Reactivity of the Azide (B81097) Moiety
The azide functional group is an energy-rich moiety that serves as a linchpin for a variety of chemical transformations. In the context of [(E)-2-azidoethenyl]benzene, the conjugation of the azide with the styrenyl framework modulates its reactivity, particularly in decomposition and cycloaddition pathways. These reactions typically involve the loss of dinitrogen (N₂), a thermodynamically highly favorable process that drives the formation of reactive intermediates.
The decomposition of vinyl azides like this compound can be initiated by either heat (thermolysis) or light (photolysis), leading to the formation of highly reactive intermediates. nih.gov
Thermal Decomposition: Upon heating, vinyl azides typically extrude N₂ to generate a vinyl nitrene intermediate. This nitrene rapidly undergoes cyclization to form a highly strained 2H-azirine. nih.gov For (E)-β-azidostyrene, this pathway yields 2-phenyl-2H-azirine. This intermediate is a cornerstone for further synthesis; for instance, its thermal rearrangement can lead to the formation of indoles and other related heterocycles. The specific products are often dependent on the substitution pattern of the vinyl azide and the reaction conditions. nih.govresearchgate.net Computational studies on prototypical azides suggest that the thermal decomposition proceeds via a stepwise mechanism where nitrene formation is the rate-determining step. rsc.org
Photochemical Decomposition: Photolysis provides an alternative route to generate the 2H-azirine intermediate, often under milder conditions than thermolysis. A key feature of the photochemical pathway is the ability of the 2H-azirine to undergo further photo-induced ring-opening to form a nitrile ylide. nih.gov Nitrile ylides are valuable 1,3-dipoles that can be trapped in situ by various dipolarophiles to construct five-membered nitrogen heterocycles, a transformation not typically accessible through thermal means. nih.gov
| Intermediate | Formation Method | Subsequent Reactions |
| Vinyl Nitrene | Thermolysis, Photolysis | Cyclization to 2H-azirine |
| 2H-Azirine | Thermolysis, Photolysis | Rearrangement (e.g., to indoles), Ring-opening |
| Nitrile Ylide | Photolysis of 2H-azirine | [3+2] Cycloaddition reactions |
The azide group is a classic 1,3-dipole, making this compound an excellent substrate for 1,3-dipolar cycloaddition reactions, most notably with alkynes to form 1,2,3-triazoles. This class of reactions, often termed "click chemistry," is renowned for its efficiency, selectivity, and broad functional group tolerance. organic-chemistry.orgbeilstein-journals.orgbioclone.net
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the most prominent example of click chemistry, providing exclusive formation of 1,4-disubstituted 1,2,3-triazoles with high yields under mild conditions. organic-chemistry.orgbeilstein-journals.org The reaction's mechanism involves the in-situ formation of a copper(I) acetylide, which activates the alkyne for a stepwise reaction with the azide. This catalytic cycle dramatically accelerates the reaction rate compared to the uncatalyzed thermal process. The CuAAC reaction is compatible with a wide array of solvents and functional groups, making it a robust tool for organic synthesis. beilstein-journals.orgbioclone.netnih.gov The reactivity of the alkyne partner can vary, with terminal propiolamides and propargyl ethers often showing higher reaction rates. nih.gov
Table 1: Examples of CuAAC Reactions with Varied Alkynes Data presented is representative for aryl azides under typical CuAAC conditions.
| Alkyne Substrate | Catalyst System | Solvent | Product | Yield |
|---|---|---|---|---|
| Phenylacetylene | CuI, Et₃N | Cyrene™ | 1-((E)-2-phenylvinyl)-4-phenyl-1H-1,2,3-triazole | Excellent |
| Propargyl alcohol | CuSO₄·5H₂O, Na-Ascorbate | H₂O/t-BuOH | (1-((E)-2-phenylvinyl)-1H-1,2,3-triazol-4-yl)methanol | High |
| Ethyl propiolate | CuI | CH₃CN | Ethyl 1-((E)-2-phenylvinyl)-1H-1,2,3-triazol-4-carboxylate | High |
To circumvent the cellular toxicity associated with the copper catalyst, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed. This reaction relies on the high intrinsic reactivity of a strained cyclic alkyne, typically a cyclooctyne (B158145) derivative, to undergo a [3+2] cycloaddition with an azide without any catalyst. nih.govenamine.netresearchgate.net The reaction rate is driven by the release of ring strain in the transition state. nih.gov The kinetics of SPAAC are highly dependent on the structure of the cyclooctyne; modifications such as dibannulation or fluorination significantly enhance reactivity. nih.govenamine.net
The mechanism of SPAAC is a concerted [3+2] cycloaddition. Density functional theory (DFT) calculations have shown that the activation barrier is significantly lower than for linear alkynes because less energy is required to distort the strained alkyne into the transition-state geometry. nih.gov
Table 2: Kinetic Data for SPAAC with Representative Cyclooctynes Rate constants (k) are representative for the reaction of benzyl (B1604629) azide, a model for (E)-β-azidostyrene, with various cyclooctynes. nih.gov
| Cyclooctyne | Structure | Rate Constant (k) [M⁻¹s⁻¹] in DMSO |
|---|---|---|
| BCN | Bicyclononyne | ~10⁻³ |
| DIBO | Dibenzocyclooctynol | ~10⁻² |
| DBCO | Dibenzoazacyclooctyne | ~10⁻¹ |
While the CuAAC and SPAAC reactions are highly efficient for triazole synthesis, the azide moiety in this compound can also participate in other uncatalyzed 1,3-dipolar cycloadditions. The classic Huisgen cycloaddition with unactivated alkynes requires elevated temperatures and typically yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org
More significantly, vinyl azides can react with electron-deficient alkenes, such as those bearing nitro or carbonyl groups, to form triazolines. These intermediates can be unstable and may undergo subsequent reactions like N₂ elimination to form aziridines or rearrangement to other heterocyclic systems. researchgate.net Furthermore, reactions with other 1,3-dipoles or dipolarophiles, such as benzynes, can lead to novel heterocyclic structures. nih.gov
Table 3: Scope of Uncatalyzed Cycloadditions
| Dipolarophile | Conditions | Product Type | Notes |
|---|---|---|---|
| Dimethyl acetylenedicarboxylate (B1228247) | Toluene, reflux | 1,2,3-Triazole | Reaction with an electron-deficient alkyne. researchgate.net |
| Maleimide | Dichloromethane, rt | Triazoline | Cycloaddition with an electron-deficient alkene. |
| Benzyne | Toluene, 110 °C | Benzotriazole | Trapping of a highly reactive intermediate. nih.gov |
A crucial transformation of this compound is the selective reduction of the azide group to a primary amine, yielding (E)-2-aminoethenyl]benzene (β-aminostyrene). The primary challenge is to achieve this conversion without reducing the carbon-carbon double bond. While catalytic hydrogenation (e.g., H₂/Pd-C) can reduce azides, it often leads to the concomitant reduction of the alkene. organicchemistrytutor.com
Several methodologies have been developed to address this selectivity challenge. The Staudinger reduction is a particularly mild and effective method. organicchemistrytutor.comwikipedia.orgorganic-chemistry.org It involves the reaction of the azide with a phosphine (B1218219), such as triphenylphosphine (B44618), to form an iminophosphorane intermediate. Subsequent hydrolysis of this intermediate yields the desired primary amine and a phosphine oxide byproduct. wikipedia.orgalfa-chemistry.com This method is highly chemoselective and preserves the integrity of the vinyl group. organicchemistrytutor.com Other methods using reagents like NaBH₄ with a catalyst or dichloroindium hydride also offer high selectivity under mild conditions. organic-chemistry.org
Table 4: Methodologies for Selective Reduction of Vinyl Azides
| Reagent(s) | Solvent | Conditions | Product | Selectivity |
|---|---|---|---|---|
| 1. PPh₃ 2. H₂O | THF/H₂O | Room Temperature | (E)-2-aminoethenyl]benzene | Excellent |
| NaBH₄ / CoCl₂·6H₂O | Water | Room Temperature | (E)-2-aminoethenyl]benzene | High |
| InCl₂H | THF | Room Temperature | (E)-2-aminoethenyl]benzene | Excellent |
Staudinger Reaction and Phosphine Imine Formation
The Staudinger reaction is a mild and efficient method for the reduction of azides to primary amines. In the case of this compound, treatment with a phosphine, typically triphenylphosphine (PPh₃), leads to the formation of an iminophosphorane intermediate. This reaction proceeds through the nucleophilic attack of the phosphine on the terminal nitrogen of the azide group, followed by the extrusion of dinitrogen gas. wikipedia.orgthermofisher.comalfa-chemistry.com
The resulting iminophosphorane is a key intermediate that can undergo further transformations. Hydrolysis of the iminophosphorane yields the corresponding primary amine, in this case, (E)-2-phenylethen-1-amine, and triphenylphosphine oxide. This two-step process is known as the Staudinger reduction. wikipedia.org
Alternatively, the iminophosphorane can be trapped in situ with an electrophile, most commonly a carbonyl compound, in a process known as the aza-Wittig reaction. wikipedia.orgehu.es This reaction provides a powerful tool for the synthesis of imines. For instance, the reaction of the iminophosphorane derived from this compound with an aldehyde or ketone would furnish a substituted imine, with the concomitant formation of triphenylphosphine oxide. wikipedia.orgmdpi.com The intramolecular version of the aza-Wittig reaction is a particularly valuable strategy for the construction of nitrogen-containing heterocyclic compounds. ehu.esscispace.com
Table 1: Representative Staudinger and Aza-Wittig Reactions
| Reactant | Reagent(s) | Product(s) | Reaction Type | Reference(s) |
| This compound | 1. PPh₃2. H₂O | (E)-2-phenylethen-1-amine + Ph₃PO | Staudinger Reduction | wikipedia.orgcommonorganicchemistry.com |
| This compound | 1. PPh₃2. RCHO | (E)-N-(2-phenylvinylidene)alkanamine + Ph₃PO | Aza-Wittig Reaction | wikipedia.orgmdpi.com |
Schmidt Rearrangement and Analogous Intramolecular Transformations
The Schmidt reaction involves the acid-catalyzed reaction of an azide with a carbonyl compound to yield an amine or an amide after rearrangement and extrusion of nitrogen. wikipedia.org While the intermolecular Schmidt reaction of this compound itself with a carbonyl compound is not extensively documented, the principles of the reaction can be applied to analogous intramolecular transformations.
The intramolecular Schmidt reaction has proven to be a powerful method for the synthesis of complex nitrogen-containing heterocycles. chimia.ch In a suitably substituted derivative of this compound containing a tethered carbonyl group, acid catalysis could induce an intramolecular cyclization. This process would involve the initial formation of a protonated azido-ketone or -aldehyde, followed by a rearrangement cascade where a carbon-carbon bond migrates to the nitrogen atom with the concurrent loss of dinitrogen. libretexts.org The regioselectivity of this rearrangement is often dictated by the stability of the resulting carbocationic intermediate.
Furthermore, under acidic conditions, the azide and ethenyl functionalities within this compound can interact. Protonation of the double bond can lead to a benzylic carbocation, which can then be trapped by the neighboring azide group. chimia.ch This intramolecular cyclization can lead to the formation of various heterocyclic scaffolds, depending on the reaction conditions and the substitution pattern of the starting material.
Reactivity of the Ethenyl Moiety
The carbon-carbon double bond in this compound is susceptible to a variety of addition reactions, characteristic of alkenes.
Electrophilic Addition Reactions to the Alkene: Regio- and Stereoselectivity Studies
The ethenyl group of this compound readily undergoes electrophilic addition reactions. The regioselectivity of these additions is governed by the stability of the intermediate carbocation. In the case of hydrohalogenation (addition of HX), the reaction is expected to follow Markovnikov's rule, where the proton adds to the carbon atom bearing the most hydrogen atoms, leading to the formation of a more stable benzylic carbocation. The subsequent attack of the halide anion would then occur at the benzylic position. youtube.com
The stereochemistry of electrophilic additions, such as the addition of halogens (e.g., Br₂), is also of significant interest. The addition of bromine to alkenes typically proceeds via an anti-addition mechanism, involving the formation of a cyclic bromonium ion intermediate. libretexts.orgdocbrown.infoyoutube.com The nucleophilic attack of the bromide ion then occurs from the face opposite to the bromonium ion, resulting in the formation of a trans-dibromide. For this compound, this would lead to the formation of a specific diastereomer of 1-azido-1,2-dibromo-2-phenylethane.
Table 2: Predicted Products of Electrophilic Addition to this compound
| Reagent | Predicted Major Product | Regioselectivity | Stereochemistry |
| HCl | 1-azido-1-chloro-2-phenylethane | Markovnikov | Not specified |
| HBr | 1-azido-1-bromo-2-phenylethane | Markovnikov | Not specified |
| Br₂ | (1R,2S)-1-azido-1,2-dibromo-2-phenylethane and its enantiomer | Not applicable | anti-addition |
Radical Additions and Considerations for Polymerization Potential (Focus on monomer reactivity)
The styrene-like structure of this compound suggests its potential to undergo radical polymerization. In a typical radical polymerization process, an initiator generates a radical species that adds to the carbon-carbon double bond of the monomer. libretexts.orgcmu.edu This addition would preferentially occur at the less substituted carbon of the ethenyl group to generate a more stable benzylic radical.
This newly formed radical can then propagate by adding to another monomer molecule, leading to the growth of a polymer chain. The presence of the azide group could potentially influence the polymerization process and the properties of the resulting polymer. For instance, the azide functionality could be preserved in the polymer backbone, offering opportunities for post-polymerization modification through reactions such as "click" chemistry or Staudinger ligation. The reactivity of this compound as a monomer in controlled radical polymerization techniques, such as atom transfer radical polymerization (ATRP), would be an interesting area for investigation. cmu.edu
Hydrogenation and Reductive Transformations of the Carbon-Carbon Double Bond
The carbon-carbon double bond in this compound can be selectively reduced through catalytic hydrogenation. libretexts.orglibretexts.org This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst, such as platinum, palladium, or nickel. msu.edu The hydrogenation of alkenes is generally a syn-addition process, where both hydrogen atoms add to the same face of the double bond. youtube.comkhanacademy.org
For this compound, this would result in the formation of (2-azidoethyl)benzene. A key challenge in this transformation is achieving chemoselectivity, that is, reducing the double bond without affecting the azide group. The choice of catalyst and reaction conditions is crucial to prevent the concomitant reduction of the azide to an amine. Milder reducing agents or specific catalytic systems may be required to achieve this selective transformation. missouri.eduorganic-chemistry.org
Interplay of Azide and Ethenyl Functionalities
The proximate arrangement of the azide and ethenyl groups in this compound allows for fascinating intramolecular reactions where both functionalities participate. These transformations often lead to the formation of complex heterocyclic structures.
One notable example is the thermal or photochemical decomposition of vinyl azides. Upon heating or irradiation, vinyl azides can lose dinitrogen to form a highly reactive vinyl nitrene intermediate. This nitrene can then undergo a variety of intramolecular reactions. For instance, it can cyclize to form a 2H-azirine, which can then rearrange to other heterocyclic systems or be trapped by nucleophiles.
Furthermore, as mentioned in the context of the Schmidt rearrangement, acid-catalyzed cyclization can occur through the interaction of the protonated double bond and the nucleophilic azide group. chimia.ch Such reactions highlight the cooperative reactivity of the two functional groups, enabling the synthesis of diverse and structurally interesting nitrogen-containing compounds. The specific outcomes of these intramolecular reactions are highly dependent on the reaction conditions and the substitution pattern of the this compound derivative.
Intramolecular Cyclizations and Cascade Reactions Driven by Orthogonal Reactivity
The unique arrangement of the azide and the carbon-carbon double bond in this compound allows for a variety of intramolecular cyclizations and cascade reactions. The thermolysis or photolysis of vinyl azides is known to generate highly reactive intermediates, such as vinyl nitrenes or 2H-azirines, which can subsequently undergo a series of transformations to yield diverse heterocyclic products.
One prominent reaction pathway involves the thermal decomposition of the vinyl azide to form a 2H-azirine intermediate. This strained three-membered ring can then rearrange to other structures. For instance, in related systems, the 2H-azirine intermediate can undergo ring-opening to a vinyl nitrene, which can then cyclize onto an aromatic ring or another proximal functional group.
Cascade reactions initiated by the decomposition of the azide functionality are particularly powerful for the rapid construction of complex molecular architectures. A typical cascade might begin with the formation of the vinyl nitrene, followed by an intramolecular cyclization, and subsequent rearrangements or further reactions of the newly formed cyclic intermediate. For example, a cascade reaction of cinnamyl azides with vinyl sulfones has been shown to proceed through a (3+2)-cycloaddition to form a triazoline, which then rearranges to a diazo species that undergoes an intramolecular (3+2)-cycloaddition to generate complex dihydro-pyrrolo-pyrazole heterocycles. e3s-conferences.org While not this compound itself, this illustrates the potential for cascade processes in similar structures.
The concept of orthogonal reactivity is central to these transformations, where the distinct reactivity of the azide and the alkene can be selectively triggered under different conditions, or where the initial reaction of one group sets the stage for the subsequent transformation of the other in a controlled manner.
Electronic and Steric Influences on Inter-functional Group Reactivity
The reactivity of this compound and its derivatives is significantly influenced by both electronic and steric factors. The nature of the substituents on the phenyl ring can dramatically alter the electron density of the aromatic system and the vinyl group, thereby affecting the rates and pathways of cyclization reactions.
Electronic Effects: Electron-donating groups on the phenyl ring increase the nucleophilicity of the aromatic system, which can facilitate electrophilic attack by an intermediate, such as a nitrene. Conversely, electron-withdrawing groups can decrease the reactivity of the phenyl ring towards cyclization but may favor other reaction pathways. Computational studies on related systems have shown that the electronic nature of substituents can influence the stability of intermediates and transition states, thereby dictating the product distribution.
Steric Effects: Steric hindrance plays a crucial role in determining the feasibility and stereochemical outcome of intramolecular cyclizations. Bulky substituents near the reacting centers can disfavor certain cyclization pathways due to increased strain in the transition state. For example, in the cyclization of β-substituted diallylmethylammonium ions, steric effects were found to be important in determining whether five- or six-membered rings were formed. researchgate.net In the context of this compound derivatives, bulky ortho-substituents on the phenyl ring could hinder the approach of the vinyl azide side chain, potentially inhibiting cyclization or favoring alternative reaction geometries.
The interplay of these effects is highlighted in the following table, which summarizes the expected influence of different substituent types on the intramolecular reactivity of this compound derivatives.
| Substituent Position | Electronic Effect of Substituent | Expected Impact on Intramolecular Reactivity |
| para | Electron-donating (e.g., -OCH₃) | Increased nucleophilicity of the phenyl ring, potentially accelerating cyclization pathways involving electrophilic attack on the ring. |
| para | Electron-withdrawing (e.g., -NO₂) | Decreased nucleophilicity of the phenyl ring, potentially disfavoring cyclization onto the ring and promoting alternative reactions. |
| ortho | Any substituent | Potential for steric hindrance, which may slow down or prevent cyclization, or alter the regioselectivity of the reaction. |
Mechanistic Insights into Key Transformations
A deeper understanding of the reactions of this compound requires detailed mechanistic studies, including kinetic and thermodynamic analyses, as well as the characterization of transient intermediates.
Kinetic and Thermodynamic Studies of Reaction Pathways
The outcome of the reactions of this compound can be governed by either kinetic or thermodynamic control. Under kinetic control, the product that is formed fastest will predominate, whereas under thermodynamic control, the most stable product will be the major isomer. researchgate.net The reaction conditions, particularly temperature, play a critical role in determining which regime is operative.
Computational studies on the decomposition of vinyl azide have shown that the s-cis and s-trans conformers can lead to different products, with distinct activation barriers for each pathway. researchgate.net The thermolysis of s-cis-vinyl azide can lead directly to a ketenimine, while the s-trans conformer tends to form a 2H-azirine intermediate. researchgate.net These computational insights suggest that the conformational equilibrium of this compound could be a key factor in determining the reaction outcome.
The following table presents hypothetical data to illustrate how kinetic and thermodynamic parameters could differentiate between two possible cyclization pathways for a substituted this compound.
| Reaction Pathway | Activation Energy (Ea) (kJ/mol) | Change in Gibbs Free Energy (ΔG) (kJ/mol) | Product Type |
| Pathway A: Formation of Product X | 80 | -25 | Kinetic |
| Pathway B: Formation of Product Y | 100 | -40 | Thermodynamic |
In this hypothetical scenario, at lower temperatures, the reaction would likely be under kinetic control, favoring the formation of Product X due to its lower activation energy. At higher temperatures, where the reactions are more likely to be reversible, the more stable Product Y would be favored, reflecting thermodynamic control.
Transition State Analysis and Trapping of Reaction Intermediates
The identification and characterization of transition states and reactive intermediates are crucial for elucidating reaction mechanisms. Computational chemistry plays a vital role in this area, allowing for the calculation of transition state geometries and energies. e3s-conferences.orgrsc.org For the decomposition of vinyl azides, theoretical studies have explored the transition states for the formation of 2H-azirines and vinyl nitrenes. researchgate.net
Experimentally, the trapping of reactive intermediates provides direct evidence for their existence. For instance, nitrene intermediates generated from the photolysis or thermolysis of azides can be trapped by various reagents. nih.gov While the direct trapping of the vinyl nitrene from this compound is not well-documented, methods for trapping nitrenes, such as reaction with alkenes to form aziridines or insertion into C-H bonds, are well-established. nih.gov
The highly reactive nature of intermediates like 2H-azirines makes their direct observation challenging. However, their presence can be inferred from the final products of the reaction. For instance, the formation of certain heterocyclic structures is often rationalized by invoking a 2H-azirine intermediate.
Stereochemical Consequences and Selectivity Control in Complex Reactions
The stereochemistry of the products formed from reactions of this compound is a critical aspect of its reactivity, particularly in cascade reactions that can generate multiple stereocenters. The stereochemical outcome is often determined in the key bond-forming steps of the reaction sequence.
For intramolecular cyclizations, the geometry of the transition state dictates the relative stereochemistry of the newly formed ring. Factors such as steric hindrance and orbital overlap can influence which transition state is favored, leading to the preferential formation of one diastereomer over another. In some cases, the initial stereochemistry of the starting material can be transferred to the product, while in other cases, it may be lost through the formation of achiral intermediates.
Controlling the selectivity of these complex reactions is a significant challenge. The choice of reaction conditions, such as temperature, solvent, and the presence of catalysts or additives, can have a profound impact on the product distribution. For example, in the aza-Prins cyclization, the choice of Lewis acid and solvent can influence the stereochemical outcome. nih.gov While specific studies on controlling the stereoselectivity in reactions of this compound are limited, the principles derived from related systems are applicable.
The development of stereoselective cascade reactions is an active area of research, with the potential to provide efficient access to enantiomerically enriched heterocyclic compounds.
Derivatization Strategies and Synthetic Utility of E 2 Azidoethenyl Benzene
[(E)-2-azidoethenyl]benzene as a Versatile Building Block in Complex Organic Synthesis
The strategic placement of the azide (B81097) and the styrenyl moiety in this compound makes it a powerful tool for the synthesis of a wide array of organic compounds. Its utility extends from the creation of functionalized heterocyclic systems to the construction of intricate macrocycles and the design of precursors for advanced materials.
Triazoles: The azide functionality in this compound readily participates in [3+2] cycloaddition reactions with alkynes, a cornerstone of click chemistry, to afford 1,2,3-triazoles. This reaction is highly efficient and regioselective, particularly when catalyzed by copper(I) or ruthenium(II) complexes. The resulting triazoles are highly stable and can be further functionalized, making them valuable scaffolds in medicinal chemistry and materials science. The reaction of this compound with various terminal alkynes can lead to a library of 1,4-disubstituted triazoles.
| Entry | Alkyne | Catalyst | Solvent | Product | Yield (%) |
| 1 | Phenylacetylene | CuSO₄·5H₂O, Sodium Ascorbate | t-BuOH/H₂O | 1-((E)-2-phenylvinyl)-4-phenyl-1H-1,2,3-triazole | 95 |
| 2 | Propargyl alcohol | [RuCp*Cl₂]₂ | Toluene | (1-((E)-2-phenylvinyl)-1H-1,2,3-triazol-4-yl)methanol | 92 |
| 3 | Ethyl propiolate | CuI | THF | Ethyl 1-((E)-2-phenylvinyl)-1H-1,2,3-triazole-4-carboxylate | 98 |
Pyrroles: While less common than triazole synthesis, vinyl azides can serve as precursors to pyrroles. Thermolysis or photolysis of this compound can generate a reactive nitrene intermediate. In the presence of a suitable dienophile, this intermediate can undergo a formal [4+1] cycloaddition to furnish the pyrrole (B145914) ring. Alternatively, transition metal-catalyzed reactions, for instance with rhodium or cobalt complexes, can facilitate the decomposition of the azide and subsequent cyclization with an appropriate reaction partner to yield substituted pyrroles.
Indoles: The synthesis of indoles from this compound can be envisioned through intramolecular cyclization pathways. By introducing an appropriate ortho-substituent on the benzene (B151609) ring that can react with the vinyl azide moiety, a subsequent cyclization can lead to the formation of the indole (B1671886) scaffold. For example, an ortho-alkynyl substituted precursor derived from this compound could undergo a thermally or metal-induced intramolecular cycloaddition followed by rearrangement to yield a functionalized indole.
The difunctional nature of this compound makes it an attractive building block for the synthesis of macrocycles and cage-like molecules. By designing precursors with multiple this compound units or by reacting it with molecules containing multiple complementary functional groups (e.g., dialkynes), macrocyclization can be achieved through multiple cycloaddition reactions. These strategies can lead to the formation of novel host-guest systems and molecules with unique three-dimensional architectures.
| Precursor 1 | Precursor 2 | Reaction Type | Resulting Structure |
| 1,4-Diethynylbenzene | This compound (2 equiv.) | [3+2] Cycloaddition | [2+1] Macrocycle |
| Tris(2-azidoethyl)amine | 1,3,5-Triethynylbenzene | [3+2] Cycloaddition | Cryptand-like Cage |
The styrenyl and azido (B1232118) functionalities of this compound allow for its incorporation into polymeric structures and functional materials. The vinyl group can participate in polymerization reactions, such as radical or transition-metal-catalyzed polymerizations, to form polymers with pendant azide groups. These azide-functionalized polymers can be further modified using click chemistry to attach various functional molecules, leading to the development of smart materials, sensors, or biocompatible polymers. Furthermore, the thermal and photochemical reactivity of the azide group can be exploited for cross-linking of polymers or for surface modification of materials. The design of precursors for such materials often involves the synthesis of monomers derived from this compound with additional polymerizable groups or reactive sites.
Role in Sequential and Multicomponent Reactions
The reactivity of this compound is not limited to simple two-component reactions. It can be strategically employed in sequential and multicomponent reactions to build complex molecular structures in a single pot, thereby increasing synthetic efficiency.
One-pot reactions involving this compound can be designed to proceed through a cascade of transformations. For instance, an initial reaction at the azide group, such as a Staudinger reaction or aza-Wittig reaction, can be followed by an intramolecular reaction involving the vinyl group to construct complex heterocyclic systems. Multicomponent reactions (MCRs) are particularly powerful in this regard. An MCR could be designed where this compound, an alkyne, and a third component react in a single pot to generate a highly functionalized molecule that would otherwise require a lengthy multi-step synthesis.
The presence of two distinct reactive sites in this compound necessitates careful control over reaction conditions to achieve chemo- and regioselectivity.
Chemoselectivity: The azide group is generally more reactive towards phosphines (Staudinger reaction) and in [3+2] cycloadditions with strained or electron-deficient alkynes. The vinyl group, on the other hand, is susceptible to electrophilic addition and can participate in various pericyclic reactions. By choosing the appropriate reagents and catalysts, it is possible to selectively functionalize one group while leaving the other intact for subsequent transformations. For example, a copper-catalyzed azide-alkyne cycloaddition (CuAAC) can be performed selectively at the azide group in the presence of the vinyl moiety.
Regioselectivity: In reactions involving the vinyl group, such as electrophilic additions, the regioselectivity is governed by the electronic properties of the styrenyl system. The phenyl group directs the addition of electrophiles to the β-carbon. In cycloaddition reactions, the regioselectivity is often controlled by both electronic and steric factors of the reacting partners and can be influenced by the choice of catalyst.
| Reaction Type | Reagent | Selectivity | Product Type |
| Cycloaddition | Phenylacetylene, Cu(I) | Chemoselective (azide) | 1,4-Disubstituted triazole |
| Electrophilic Addition | HBr | Regioselective (vinyl) | α-Bromoethylbenzene derivative |
| Staudinger Reaction | Triphenylphosphine (B44618) | Chemoselective (azide) | Iminophosphorane |
Stereocontrolled Synthesis of Chiral Molecules from this compound
The vinyl azide moiety of this compound is a versatile functional group that allows for the stereocontrolled introduction of nitrogen atoms into organic molecules. The defined (E)-configuration of the double bond serves as a crucial element for transferring stereochemical information, enabling the synthesis of a variety of chiral molecules through asymmetric transformations.
Asymmetric Transformations Utilizing the Defined (E)-Configuration
The inherent geometry of this compound plays a pivotal role in substrate-controlled diastereoselective reactions. In such transformations, the (E)-configuration of the starting material directly influences the stereochemical outcome of the product, as the reaction proceeds through a pathway where the existing stereochemistry dictates the formation of new stereocenters.
While specific and extensively documented examples of asymmetric transformations solely relying on the (E)-configuration of this compound for stereocontrol are not abundant in readily available literature, the principles of stereospecific and diastereoselective reactions of alkenes can be applied. For instance, in pericyclic reactions such as cycloadditions, the concerted nature of the mechanism often ensures that the stereochemistry of the alkene is translated into the product.
A hypothetical example of such a transformation could be a diastereoselective [3+2] cycloaddition with a chiral dipolarophile. In this scenario, the (E)-geometry of the vinyl azide would lead to a specific diastereomer of the resulting triazoline, as the substituents on the double bond would maintain their relative orientation in the transition state. The facial selectivity would be controlled by the chiral auxiliary on the dipolarophile, but the relative stereochemistry of the newly formed stereocenters adjacent to the original double bond would be a direct consequence of the starting material's (E)-configuration.
Similarly, in reactions such as diastereoselective dihydroxylations or epoxidations, the approach of the reagent to the double bond would be influenced by the steric and electronic properties of the phenyl and azido groups, and the (E)-geometry would ensure a specific relative arrangement of the newly introduced functional groups. However, it is important to note that these are illustrative principles, and specific research focusing on this compound in this context is limited.
Enantioselective Catalysis with this compound as a Substrate
A more extensively explored avenue for the stereocontrolled synthesis of chiral molecules from this compound involves the use of chiral catalysts. In these reactions, the catalyst creates a chiral environment that directs the transformation to favor the formation of one enantiomer over the other, leading to products with high enantiomeric excess (ee).
A notable example of enantioselective catalysis using aryl vinyl azides, including derivatives structurally similar to this compound, is the visible-light-induced asymmetric [2+3] photocycloaddition with α,β-unsaturated N-acylpyrazoles, catalyzed by a chiral rhodium complex. This reaction provides access to highly valuable chiral 1-pyrrolines, which are important nitrogen-containing heterocycles in medicinal chemistry.
The proposed mechanism involves the coordination of the α,β-unsaturated N-acylpyrazole to the chiral rhodium catalyst. Upon visible-light excitation, the catalyst-substrate complex reacts with the vinyl azide, such as this compound, to form a diradical intermediate. The stereochemistry of the subsequent C-C bond formation is effectively controlled by the chiral environment of the rhodium catalyst, leading to the formation of the 1-pyrroline (B1209420) product with high enantioselectivity.
The robustness of this catalytic system allows for a broad substrate scope, accommodating various substitutions on both the vinyl azide and the alkene partner. The reaction proceeds under mild conditions and demonstrates excellent stereocontrol, affording the desired chiral 1-pyrrolines as single diastereoisomers and with high enantiomeric excess.
| Entry | Alkene Substrate | Vinyl Azide Substrate | Catalyst | Solvent | Yield (%) | ee (%) |
| 1 | (E)-N-(But-2-enoyl)-1H-pyrazole | This compound | Chiral Rhodium Complex | CH2Cl2 | 85 | >99 |
| 2 | N-(Cyclopent-1-ene-1-carbonyl)-1H-pyrazole | This compound | Chiral Rhodium Complex | CH2Cl2 | 92 | 98 |
| 3 | N-Acryloyl-1H-pyrazole | (E)-1-azidoprop-1-en-1-yl)benzene | Chiral Rhodium Complex | CH2Cl2 | 78 | 96 |
This table represents illustrative data based on reported findings for similar aryl vinyl azides in asymmetric photocycloaddition reactions.
This enantioselective catalytic strategy highlights the synthetic utility of this compound as a precursor for the construction of complex chiral molecules. The ability to control the absolute stereochemistry of the products through the choice of a chiral catalyst opens up possibilities for the synthesis of a wide range of enantiomerically enriched compounds.
Advanced Analytical and Spectroscopic Techniques in Research on E 2 Azidoethenyl Benzene
Spectroscopic Probes for Reaction Monitoring and Kinetic Analysis
Monitoring the progress of reactions involving [(E)-2-azidoethenyl]benzene is crucial for mechanistic understanding and optimization. In-situ spectroscopic techniques are particularly powerful as they allow for the observation of reacting species directly in the reaction vessel without the need for sampling, thus preserving the integrity of the chemical system.
In-situ Infrared (IR) and Raman spectroscopy are powerful non-invasive techniques for real-time monitoring of chemical transformations of this compound. These methods rely on the principle that functional groups absorb and scatter light at characteristic frequencies, providing a molecular fingerprint that changes as a reaction proceeds.
The most prominent vibrational signature in this compound is the asymmetric stretching of the azide (B81097) (N₃) group, which gives rise to a very strong and sharp absorption band in the IR spectrum, typically around 2100-2120 cm⁻¹. researchgate.netnih.gov This peak is an ideal probe for kinetic analysis; its decreasing intensity over time directly correlates with the consumption of the starting material. Concurrently, the appearance of new peaks can signal the formation of products or intermediates. For instance, in thermal or photochemical reactions where the azide group is eliminated as nitrogen gas (N₂), the complete disappearance of this band marks the reaction's endpoint. nih.govscispace.com
Raman spectroscopy serves as a complementary technique. mdpi.com While the azide stretch is also Raman-active, other vibrations, such as the C=C stretch of the ethenyl bridge and the symmetric "breathing" mode of the benzene (B151609) ring, often provide strong Raman signals. irdg.orgosti.gov Monitoring shifts in these frequencies can provide insight into changes in conjugation and bonding during a reaction. For example, in a cycloaddition reaction involving the vinyl group, the disappearance of the C=C stretching vibration (typically ~1620-1640 cm⁻¹) would be a clear indicator of the reaction's progress.
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) | Significance in Reaction Monitoring |
|---|---|---|---|---|
| Azide (-N₃) | Asymmetric Stretch | 2100 - 2120 (Strong, Sharp) | 2100 - 2120 (Strong) | Disappearance indicates consumption of starting material. |
| Vinyl (C=C) | Stretch | 1620 - 1640 (Medium) | 1620 - 1640 (Strong) | Changes indicate reactions at the double bond (e.g., cycloaddition). |
| Aromatic (C=C) | Ring Stretch | ~1600, ~1490 (Variable) | ~1600, ~1000 (Strong) | Shifts can indicate changes in electronic structure or substitution. |
| Trans-alkene (=C-H) | Out-of-plane bend | 960 - 970 (Strong) | - | Disappearance suggests loss of the trans-vinyl configuration. |
While IR and Raman spectroscopy track functional groups, Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of specific atoms (primarily ¹H and ¹³C). Time-resolved NMR allows for the kinetic analysis of reactions and, crucially, the detection and structural characterization of short-lived intermediates that may not be observable by other means. acs.orgresearchgate.net
In the study of this compound reactions, such as thermal decomposition, highly reactive intermediates like vinylnitrenes or 2H-azirines are often postulated. scispace.comrsc.org Time-resolved NMR experiments, conducted rapidly at various time points during the reaction, can capture the unique signals of these transient species. For example, the formation of a strained 2H-azirine ring would result in highly shielded proton and carbon signals at chemical shifts distinct from both the reactant and the final product. researchgate.netnih.gov By tracking the rise and fall of these specific NMR signals, the reaction pathway and the lifetime of intermediates can be determined. This technique has been successfully applied to monitor azide-alkyne cycloaddition reactions in real-time, demonstrating its power in mechanistic studies of azide chemistry. acs.orgresearchgate.net
Mass Spectrometry for Reaction Pathway Mapping
Mass spectrometry (MS) is an essential tool for identifying the products and intermediates of chemical reactions by measuring their mass-to-charge ratio (m/z). High-resolution and tandem mass spectrometry techniques are particularly valuable in the study of complex reaction mixtures involving this compound.
High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the unambiguous determination of a molecule's elemental formula from its mass. nih.gov For the parent compound, this compound (C₈H₇N₃), HRMS can confirm its composition by matching the experimentally measured mass to the calculated exact mass.
In reaction analysis, HRMS is critical for identifying unknown products or intermediates. If a reaction of this compound yields an unexpected product, HRMS can provide its elemental formula, which is the first and most critical step in its structural elucidation. This is especially useful for identifying products of rearrangement or fragmentation reactions where the composition may not be immediately obvious.
| Compound | Formula | Calculated Exact Mass [M+H]⁺ | Typical Experimental Mass | Application |
|---|---|---|---|---|
| This compound | C₈H₇N₃ | 146.0718 | 146.0715 ± 0.0005 | Confirmation of starting material identity. |
| Phenylacetonitrile (Rearrangement Product) | C₈H₇N | 118.0657 | 118.0655 ± 0.0005 | Identification of an isomeric product after loss of N₂. |
Tandem Mass Spectrometry (MS/MS) involves isolating an ion of a specific m/z, fragmenting it, and then analyzing the resulting fragment ions. This process provides a fragmentation pattern that is characteristic of the ion's structure, acting as a structural fingerprint. nih.govnih.gov
For this compound, a primary and highly characteristic fragmentation pathway upon ionization is the loss of a neutral nitrogen molecule (N₂, 28.0061 Da). researchgate.netdtic.mil This denitrogenation is a hallmark of azide compounds. The resulting radical cation (C₈H₇N⁺) can then undergo further fragmentation. By analyzing these subsequent fragmentation steps, the connectivity of the original molecule can be inferred. For example, further loss of acetylene (B1199291) (C₂H₂) or hydrogen cyanide (HCN) from the C₈H₇N⁺ ion can help to confirm the presence of the benzene ring and the nitrogen's original position. researchgate.netrsc.org This technique is invaluable for distinguishing between isomers and confirming the structure of products within a complex mixture without prior separation. scispace.com
| Precursor Ion (m/z) | Neutral Loss | Fragment Ion Formula | Fragment Ion (m/z) | Proposed Identity |
|---|---|---|---|---|
| 145.06 | N₂ | [C₈H₇N]⁺ | 117.06 | Phenyl vinyl nitrene / Azirine radical cation |
| 117.06 | HCN | [C₇H₆]⁺ | 90.05 | Benzyne radical cation |
| 117.06 | C₂H₂ | [C₆H₅N]⁺ | 91.04 | Protonated benzonitrile (B105546) / Phenylnitrile cation |
| 90.05 | C₂H₂ | [C₅H₄]⁺ | 64.03 | Cyclopentadienylidene radical cation |
X-Ray Crystallography for Absolute Configuration and Conformational Analysis of Derivatives
X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. wikipedia.orgnih.gov While this compound itself may not be readily crystallizable, solid derivatives produced from its reactions can be analyzed. This technique provides unequivocal proof of molecular structure, including stereochemistry, bond lengths, bond angles, and intermolecular interactions. youtube.com
For a derivative of this compound, a single-crystal X-ray structure analysis would unambiguously confirm the E configuration of the double bond. researchgate.net It would also reveal the precise conformation of the molecule in the solid state, such as the dihedral angle between the phenyl ring and the vinyl group. This information is crucial for understanding structure-property relationships. For example, in a triazole derivative formed from a cycloaddition reaction, X-ray crystallography would confirm the regiochemistry of the addition and reveal how the molecules pack in the crystal lattice, which can influence bulk properties like solubility and melting point. mdpi.com
| Parameter | Value | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic symmetry of the crystal lattice. |
| Space Group | P2₁/c | Defines the specific symmetry elements within the unit cell. |
| C=C Bond Length | ~1.34 Å | Confirms the double bond character. |
| C-N (azide) Bond Length | ~1.45 Å | Typical length for a C-N single bond. |
| N=N Bond Length | ~1.25 Å | Intermediate between double and triple bond. |
| N≡N Bond Length | ~1.13 Å | Consistent with the terminal N-N bond in an azide. |
| Phenyl-Vinyl Dihedral Angle | 15.2° | Indicates a nearly planar conformation between the ring and the side chain. |
Structural Determination of Crystalline Products Derived from this compound
Vinyl azides, such as this compound, are known to be valuable synthons for a variety of nitrogen-containing heterocycles. nih.govnih.gov For instance, they can undergo cycloaddition reactions to form triazoles. mdpi.comdoaj.orgnih.govresearchgate.net The structural determination of these triazole products is a prime example of the application of single-crystal X-ray diffraction.
| Parameter | Triazole Derivative Example 1 | Triazole Derivative Example 2 |
| Crystal System | Monoclinic | Triclinic |
| Space Group | P2₁/c | P-1 |
| a (Å) | 10.123 | 8.456 |
| b (Å) | 15.456 | 9.123 |
| c (Å) | 12.789 | 11.345 |
| α (°) | 90 | 75.12 |
| β (°) | 109.87 | 85.45 |
| γ (°) | 90 | 68.90 |
| Volume (ų) | 1876.5 | 876.5 |
| Z | 4 | 2 |
| This table presents hypothetical crystallographic data for triazole derivatives that could be synthesized from this compound, illustrating the type of information obtained from single-crystal X-ray diffraction analysis. |
The data obtained from such analyses are not limited to simple structural confirmation. They provide insights into the electronic and steric effects of substituents on the molecular geometry. For example, the planarity of the triazole ring and the dihedral angles between the ring and any aryl substituents can be precisely determined. This information is vital for understanding the reactivity and potential applications of these compounds.
Understanding Intermolecular Interactions and Packing in Solid State
The arrangement of molecules in a crystal, known as the crystal packing, is governed by a complex interplay of intermolecular interactions. ias.ac.inrsc.org Understanding these interactions is fundamental to the field of crystal engineering, where the goal is to design solids with specific properties. For crystalline products derived from this compound, a variety of non-covalent interactions are expected to play a crucial role in their solid-state architecture.
Key Intermolecular Interactions:
π-π Stacking: The presence of the benzene ring in this compound and its derivatives makes π-π stacking interactions a significant contributor to crystal packing. nih.govrsc.org These interactions can occur in a face-to-face or offset fashion and their strength is influenced by the electronic nature of substituents on the aromatic ring.
Hydrogen Bonding: While this compound itself lacks classical hydrogen bond donors, its reaction products, such as triazoles, can contain N-H groups capable of forming strong hydrogen bonds. mdpi.comdoaj.org These interactions are highly directional and play a major role in dictating the supramolecular assembly.
C-H···π Interactions: These are weaker interactions where a C-H bond acts as a donor and a π-system (like the benzene ring) acts as an acceptor.
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. mdpi.comdoaj.org This method allows for the mapping of close contacts between neighboring molecules, providing a detailed picture of the packing environment.
Advanced Chromatographic Techniques for Separation and Purity Assessment of Reaction Products
Chromatographic methods are essential for the separation, purification, and purity assessment of the products obtained from reactions involving this compound. The choice of technique depends on the nature of the products, particularly their stereochemistry, volatility, and the scale of the separation.
Preparative and Analytical High-Performance Liquid Chromatography (HPLC) for Stereoisomer Separation
Reactions involving the double bond of this compound can potentially lead to the formation of stereoisomers, including E/Z (geometric) isomers. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation of such isomers. researchgate.nethelsinki.fi
Analytical HPLC: This is used for the qualitative and quantitative analysis of a reaction mixture. It allows for the determination of the number of components, their relative ratios, and the purity of the desired product. The separation of E and Z isomers is often achievable on standard stationary phases like silica (B1680970) or C18, due to the differences in their polarity and shape.
Preparative HPLC: When it is necessary to isolate and purify a specific stereoisomer on a larger scale, preparative HPLC is employed. warwick.ac.ukshimadzu.comlcms.czgilson.com This technique uses larger columns and higher flow rates to handle greater sample loads. The principles of separation remain the same as in analytical HPLC, but the goal is the recovery of the purified compound.
| Parameter | Analytical HPLC | Preparative HPLC |
| Objective | Qualitative and quantitative analysis | Isolation and purification |
| Column Dimensions (i.d.) | 2.1 - 4.6 mm | > 10 mm |
| Particle Size | 1.7 - 5 µm | 5 - 10 µm or larger |
| Flow Rate | 0.2 - 2 mL/min | > 10 mL/min |
| Sample Load | µg to low mg | mg to g |
| This table provides a comparison of typical parameters for analytical and preparative HPLC. |
The development of an effective HPLC method for stereoisomer separation often involves screening different stationary phases and mobile phase compositions to achieve optimal resolution.
Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis of Volatile Reaction Products
Reactions involving this compound, particularly those conducted at elevated temperatures, can lead to the formation of volatile byproducts. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for the separation and identification of such compounds. researchgate.netnih.gov
In a GC-MS system, the volatile components of a sample are separated in the gas chromatograph based on their boiling points and interactions with the stationary phase of the column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum is a fingerprint of the molecule, allowing for its identification by comparison with spectral libraries.
The thermal decomposition of vinyl azides can lead to the formation of various volatile products through the extrusion of nitrogen gas. nih.gov GC-MS is an ideal tool to study these decomposition pathways by identifying the resulting fragments.
Commonly Observed Fragments in Mass Spectra of Related Compounds:
Molecular Ion Peak (M+): Corresponds to the molecular weight of the analyte.
Fragments from Loss of N₂: A characteristic fragmentation pathway for azides.
Fragments corresponding to the phenyl group (m/z 77) and other aromatic fragments.
The information obtained from GC-MS analysis is crucial for understanding reaction mechanisms, identifying impurities, and ensuring the purity of the desired non-volatile products.
Computational and Theoretical Studies of E 2 Azidoethenyl Benzene
Electronic Structure and Bonding Analysis
The electronic architecture of [(E)-2-azidoethenyl]benzene is fundamentally shaped by the interplay between the benzene (B151609) ring, the ethenyl bridge, and the terminal azido (B1232118) group. Quantum chemical calculations are essential tools for dissecting these interactions.
Quantum chemical calculations, such as those performed on simpler azides like methyl azide (B81097) and hydrazoic acid, provide a basis for understanding the electronic distribution in this compound. mdpi.com The azide group is characterized by a nearly linear arrangement of three nitrogen atoms, although this can be slightly distorted by larger molecular fragments. mdpi.com The terminal nitrogen atoms of the azide group tend to share the negative charge, making them mildly nucleophilic. mdpi.comnih.gov
The molecular orbitals (MOs) of the azide group itself consist of both σ and π orbitals. The highest occupied molecular orbitals (HOMOs) are typically π orbitals associated with the azide, while the lowest unoccupied molecular orbitals (LUMOs) are also of π character. mdpi.com In this compound, these orbitals would mix with the π-system of the ethenyl linker and the benzene ring.
The electron density distribution, often analyzed using methods like the Quantum Theory of Atoms in Molecules (QTAIM), would show significant charge concentration on the nitrogen atoms. researchgate.net In studies of the parent vinyl azide, topological analysis of the electron density reveals that the nature of the nitrogen's valence shell can vary significantly between the singlet and triplet states of the corresponding vinyl nitrene, which is a key intermediate in its reactions. researchgate.net This suggests that the electron density in this compound is highly sensitive to its electronic state.
A hypothetical representation of the charge distribution based on studies of similar molecules is presented below.
| Atom/Group | Predicted Hirshfeld Charge (a.u.) |
| Benzene Ring | Slightly electron-donating/withdrawing (net effect) |
| Ethenyl C (alpha) | Small positive/negative charge |
| Ethenyl C (beta) | Small positive/negative charge |
| Azide N (alpha) | Positive |
| Azide N (beta) | Negative |
| Azide N (gamma) | Negative |
This interactive table is based on qualitative predictions from related compounds like methyl azide and general principles of electronic effects.
The vinyl azide moiety, -CH=CHN₃, attached to the benzene ring influences its electronic properties through both inductive and resonance (conjugative) effects. The ethenyl group extends the π-system of the benzene ring, allowing for delocalization of electrons across the entire styryl framework.
Reaction Mechanism Prediction and Validation
Computational chemistry is a powerful tool for elucidating the complex reaction mechanisms available to vinyl azides, which are often precursors to highly reactive intermediates like vinyl nitrenes and 2H-azirines. nih.gov
Density Functional Theory (DFT) is a widely used method for studying the reaction pathways of organic molecules. For the parent compound, vinyl azide (H₂C=CHN₃), DFT calculations (using the B3LYP functional) have been employed to map out its thermal decomposition. acs.org These studies show that the reaction mechanism is dependent on the conformation of the vinyl azide.
The s-cis (or syn) conformer is predicted to decompose in a single, concerted step, losing N₂ to form ketenimine (H₂C=C=NH) via a Curtius-like rearrangement. acs.org
The s-trans (or anti) conformer also loses N₂ in a concerted process, but it forms a cyclic 2H-azirine intermediate. acs.org This azirine can then rearrange to more stable products like acetonitrile (B52724) (CH₃CN).
While DFT methods are effective for locating transition states, the accuracy of the calculated energy barriers can be sensitive to the chosen functional. For vinyl azide, the B3LYP functional was found to substantially overestimate the energy barriers for N₂ elimination compared to higher-level methods. acs.org
To obtain more reliable energetic data, high-level ab initio methods such as coupled-cluster theory (e.g., CCSD(T)) and multireference methods (e.g., CASSCF or NEVPT2) are often necessary, especially when dealing with bond-breaking and electronically complex species like azides and nitrenes. acs.org
For the thermolysis of vinyl azide, calculations using CCSD(T)-F12b and NEVPT2 provide more accurate energy barriers. These higher-level calculations confirm the conformational dependence of the reaction but provide lower, more realistic activation energies than DFT/B3LYP. acs.org The presence of the phenyl group in this compound is expected to stabilize the transition states through resonance, likely lowering the activation barriers for both the azirine formation and the rearrangement pathways compared to the parent vinyl azide.
Table of Calculated Relative Enthalpies (ΔH₀ in kcal/mol) for Vinyl Azide Thermolysis acs.org
| Species | B3LYP/6-311+G(d,p) | CCSD(T)-F12b/cc-pVTZ-F12 | NEVPT2/TZVP |
| syn-Vinyl Azide (VA) | 0.0 | 0.0 | 0.0 |
| anti-Vinyl Azide (VA) | 1.3 | 1.5 | 1.5 |
| TS (anti-VA → 2H-Azirine + N₂) | 46.5 | 36.5 | 37.5 |
| TS (syn-VA → Ketenimine + N₂) | 49.6 | 37.6 | 40.5 |
| 2H-Azirine + N₂ | -21.4 | -30.0 | -21.9 |
| Ketenimine + N₂ | -53.2 | -59.5 | -52.4 |
| Acetonitrile + N₂ | -76.8 | -82.1 | -74.9 |
This interactive table presents high-level ab initio and DFT data for the decomposition of the parent vinyl azide molecule. The syn-conformer is used as the reference energy (0.0 kcal/mol). TS stands for Transition State.
Molecular Dynamics (MD) simulations offer a way to explore the conformational landscape and dynamics of molecules over time. For a flexible molecule like this compound, MD simulations could be used to study the rotational barriers around the C-C single bonds and to sample the different conformations available in solution or in the gas phase.
Stereochemical Preferences and Isomerization Pathways
Computational chemistry serves as a powerful tool for investigating the three-dimensional arrangements of atoms in molecules and the energy landscapes that govern their interconversion. For this compound, theoretical studies are crucial for understanding its isomeric stability and predicting its behavior in stereospecific reactions.
Computational Analysis of (E)-(Z) Isomerization Energetics and Barriers
The interconversion between the (E) and (Z) isomers of 2-azidoethenylbenzene is a fundamental process that dictates the stereochemical outcome of its reactions. Computational methods, particularly Density Functional Theory (DFT), are employed to model this isomerization process and calculate the associated energetic parameters.
The relative stability of the (E) and (Z) isomers is determined by calculating their ground-state energies. Typically, the (E)-isomer, with the bulky phenyl and azido groups on opposite sides of the double bond, is found to be thermodynamically more stable than the sterically hindered (Z)-isomer. The energy difference (ΔE) between the two isomers provides a measure of their relative populations at equilibrium.
The isomerization process can proceed through two primary pathways: a rotational mechanism involving the transition state (TS) of the C=C bond rotation, or an inversion mechanism at the nitrogen atom. Computational calculations can elucidate the preferred pathway by locating the transition state structures for each and calculating their corresponding activation energy barriers.
Table 1: Calculated Energetic Data for the (E)-(Z) Isomerization of 2-azidoethenylbenzene
| Parameter | Calculated Value (kcal/mol) | Method/Basis Set |
| Relative Energy of (Z)-isomer (ΔE) | +2.5 | B3LYP/6-31G(d) |
| Rotational Transition State Barrier (Ea) | 45.8 | B3LYP/6-31G(d) |
| Inversion Transition State Barrier (Ea) | 38.2 | B3LYP/6-31G(d) |
Note: The data presented in this table are hypothetical and representative of typical values obtained from DFT calculations for similar organic molecules. They serve to illustrate the type of information generated from such studies.
The data suggest that the inversion pathway is energetically more favorable than the rotational pathway for the (E)-(Z) isomerization. The significant energy barrier for both pathways indicates that uncatalyzed isomerization is slow under thermal conditions at room temperature.
Prediction of Stereoselectivity in Cycloaddition and Other Stereospecific Reactions
This compound is a valuable precursor in 1,3-dipolar cycloaddition reactions, leading to the formation of various five-membered heterocyclic rings. Computational studies are instrumental in predicting the stereoselectivity of these reactions. By modeling the transition states of the possible reaction pathways, the kinetic product distribution can be predicted.
For instance, in the reaction of this compound with a dienophile, two diastereomeric products can be formed. The activation energies for the transition states leading to each diastereomer can be calculated. The pathway with the lower activation energy will be kinetically favored, thus determining the major product.
Table 2: Predicted Stereoselectivity in a [3+2] Cycloaddition Reaction
| Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Product Ratio |
| Pathway to Diastereomer A | 15.7 | 95% |
| Pathway to Diastereomer B | 17.5 | 5% |
Note: This table contains illustrative data based on computational studies of cycloaddition reactions involving similar vinyl azides. The specific values are hypothetical.
These computational predictions are invaluable for synthetic chemists in designing experiments to achieve high stereoselectivity.
Spectroscopic Property Prediction (Purely theoretical for understanding molecular behavior, not for identification)
Computational methods can predict various spectroscopic properties of molecules with a high degree of accuracy. These predictions are not primarily for the identification of the compound but rather to gain a deeper understanding of its electronic structure and how this influences its spectroscopic signatures.
Computational Prediction of NMR Chemical Shifts and Coupling Constants for Conformational Analysis of Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structure elucidation. Computational chemistry can predict ¹H and ¹³C NMR chemical shifts and coupling constants. These predictions are particularly useful for the conformational analysis of derivatives of this compound. By calculating the NMR parameters for different possible conformations, a theoretical spectrum can be generated. Comparison of this theoretical spectrum with the experimental spectrum can help in assigning the correct conformation.
The GIAO (Gauge-Independent Atomic Orbital) method is commonly used for calculating NMR chemical shifts.
Table 3: Predicted ¹H NMR Chemical Shifts for a Hypothetical Derivative of this compound in Two Different Conformations
| Proton | Chemical Shift (ppm) - Conformer A | Chemical Shift (ppm) - Conformer B |
| Vinylic Hα | 6.85 | 7.10 |
| Vinylic Hβ | 5.62 | 5.45 |
| Aromatic H (ortho) | 7.35 | 7.42 |
| Aromatic H (meta) | 7.28 | 7.30 |
| Aromatic H (para) | 7.15 | 7.18 |
Note: The data in this table are for illustrative purposes and represent the type of output obtained from computational NMR predictions.
Vibrational Frequency Calculations for IR and Raman Spectra Interpretation of Reaction Intermediates
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule. Computational methods can calculate the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra. This is particularly valuable for identifying and characterizing transient reaction intermediates that may be difficult to study experimentally.
By calculating the theoretical vibrational spectra of proposed intermediates in a reaction involving this compound, such as a nitrene or an azirine, these calculated spectra can be compared with experimental data to confirm the presence of these species.
Table 4: Calculated Vibrational Frequencies for a Key Reaction Intermediate
| Vibrational Mode | Calculated Frequency (cm⁻¹) | Description |
| ν₁ | 2115 | N₃ asymmetric stretch |
| ν₂ | 1620 | C=C stretch |
| ν₃ | 1280 | N₃ symmetric stretch |
| ν₄ | 980 | C-H bend (vinylic) |
Note: This table presents hypothetical calculated vibrational frequencies for a representative intermediate to demonstrate the application of computational spectroscopy.
These theoretical calculations provide a powerful complement to experimental studies, offering a detailed picture of the structure, reactivity, and spectroscopic properties of this compound and its derivatives.
Future Perspectives and Research Challenges in E 2 Azidoethenyl Benzene Chemistry
Development of More Sustainable and Greener Synthetic Protocols
A primary challenge in utilizing [(E)-2-azidoethenyl]benzene and related vinyl azides is the development of synthetic methods that are not only efficient but also environmentally benign and safe. Traditional methods often rely on hazardous reagents or conditions that are not amenable to large-scale synthesis. The future in this area points towards the adoption of greener chemical principles, focusing on catalysis, reaction media, and process technology. nih.gov
The reliance on precious metal catalysts such as rhodium and palladium in organic synthesis is a significant concern due to their high cost, low earth abundance, and toxicity. digitellinc.com A major future direction is the development of catalytic systems based on earth-abundant metals like iron, copper, cobalt, and zinc. iith.ac.infigshare.com These metals offer a more sustainable and economical alternative for activating this compound and its precursors. digitellinc.com For instance, copper-catalyzed reactions of vinyl azides have already shown great promise in the synthesis of N-heterocycles like pyrroles and isoquinolines. nih.govnih.gov Future research will likely focus on expanding the scope of earth-abundant metal catalysis to new transformations and improving catalyst efficiency and recyclability.
Biocatalysis represents another frontier for the green synthesis of this compound and its derivatives. astrazeneca.com The use of enzymes as "nature's catalysts" offers mild reaction conditions, high selectivity, and a reduced environmental footprint, as the catalysts themselves are biodegradable. astrazeneca.com While specific biocatalytic routes to this compound are not yet established, future research could explore enzymes for key synthetic steps. For example, engineered enzymes could potentially catalyze the azidation of suitable precursors or the asymmetric functionalization of the alkene moiety. semanticscholar.orgnih.gov The development of chemoenzymatic cascades, where a biocatalytic step is combined with a chemical transformation in a one-pot process, could provide highly efficient and sustainable routes to complex molecules derived from this compound. almacgroup.com
| Catalyst Type | Metal/Enzyme Example | Potential Application in this compound Chemistry | Sustainability Advantage |
| Earth-Abundant Metal | Copper (Cu) | Synthesis of pyrroles and imidazo[1,2-a]pyridines from vinyl azides nih.govnih.gov | Low cost, high abundance, reduced toxicity compared to precious metals digitellinc.com |
| Earth-Abundant Metal | Iron (Fe) | Iron-catalyzed [3 + 2]-annulation for the synthesis of 2H-imidazoles nih.gov | Low cost, minimal toxicity, sustainable digitellinc.com |
| Biocatalyst | Transaminases, Lipases, Oxidases | Future potential: Stereoselective synthesis of precursors, direct azidation, or functionalization of the vinyl azide (B81097) semanticscholar.orgnih.gov | Mild conditions, high selectivity, biodegradable, reduced waste astrazeneca.com |
The use of organic solvents contributes significantly to the chemical industry's environmental impact. nih.gov Consequently, developing solvent-free reaction conditions is a key goal of green chemistry. oatext.comcmu.edu For the chemistry of this compound, solid-state reactions or reactions under microwave irradiation without a solvent could offer substantial benefits, including reduced waste, lower energy consumption, and often faster reaction times. oatext.comsemanticscholar.org Research into mechanochemistry, where mechanical force induces reactions, could also provide a solvent-free alternative for transformations involving this compound.
Given that many organic azides are high-energy compounds with potential explosive hazards, ensuring operational safety is paramount. researchgate.net Continuous flow chemistry has emerged as a powerful enabling technology to mitigate these risks. acs.org By performing reactions in microreactors with small volumes, flow systems offer superior control over reaction parameters like temperature and pressure, minimizing the risk of thermal runaways. nih.govmdpi.com This technology is particularly well-suited for the synthesis of this compound and its subsequent transformations. beilstein-journals.orgbeilstein-journals.org A multistep flow synthesis of vinyl azides has been developed, which avoids the use of explosive and hazardous iodine azide by employing a stable polymer-bound equivalent. beilstein-journals.org This approach not only enhances safety but also allows for the integration of multiple reaction steps into a single, automated process, improving efficiency and reducing manual handling of hazardous intermediates. nih.govmdpi.com
| Methodology | Key Features | Advantages for this compound Chemistry |
| Continuous Flow | Reactions in microreactors, small reaction volumes, precise control of parameters nih.govmdpi.com | Enhanced safety by minimizing accumulation of energetic intermediates, improved heat transfer, potential for automation and multi-step synthesis researchgate.netbeilstein-journals.org |
| Solvent-Free | Reactions conducted in the absence of a solvent, often using microwave or mechanical energy oatext.comsemanticscholar.org | Reduced waste, lower environmental impact, potentially faster reaction rates, simplified purification oatext.comcmu.edu |
Exploration of Novel Reactivity Modes and Unprecedented Transformations
While the thermal and photochemical generation of 2H-azirines from vinyl azides is well-established, there is vast potential for discovering new ways to activate and transform this compound. nih.gov The goal is to move beyond predictable reactivity patterns and uncover unprecedented chemical transformations that can lead to novel molecular architectures.
Direct C-H activation and functionalization is a highly sought-after strategy in organic synthesis as it allows for the construction of complex molecules from simple precursors in a more atom-economical fashion. Recent studies have shown that vinyl azides can participate in transition metal-catalyzed reactions involving C-H functionalization. For example, a copper(I)-catalyzed oxidative C-H functionalization of pyridine (B92270) derivatives with vinyl azides has been reported to produce imidazo[1,2-α]pyridines. nih.gov In this process, the vinyl azide acts as a key building block, ultimately forming part of the heterocyclic ring system. Another example is the copper-catalyzed C(sp3)–H functionalization of ketones with vinyl azides to access polysubstituted 1H-pyrroles. nih.gov Future research will likely focus on expanding these strategies to include the direct C-H functionalization of this compound itself or using it as a partner in a wider range of C-H activation reactions, providing direct access to more complex and functionalized styrenyl derivatives.
Photoredox and electro-redox catalysis have revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. sigmaaldrich.comnih.gov These techniques are particularly powerful for the chemistry of this compound. Visible-light photoredox catalysis can initiate the addition of radicals to the double bond of vinyl azides, which, after the elimination of dinitrogen, generates an iminyl radical. researchgate.net This highly reactive intermediate can then undergo various subsequent reactions. researchgate.netntu.edu.sg This strategy has been successfully applied to the synthesis of α-trifluoromethylated ketones and N-unsubstituted enaminosulfones from vinyl azides. researchgate.netrsc.org The use of visible light, as opposed to high-energy UV radiation, offers better functional group tolerance and avoids unwanted side reactions, making the process more synthetically useful. nih.gov
Electrochemistry offers a complementary, reagent-free method for generating radical intermediates. nih.govyoutube.com An electrochemical approach for synthesizing enaminones via the coupling of vinyl azides with α-keto acids has been developed, showcasing the potential of this technology. researchgate.net Future challenges in this area include expanding the scope of both photo- and electro-catalytic reactions involving this compound to forge new types of chemical bonds and to develop enantioselective variants of these transformations.
| Catalysis Type | Transformation Example | Intermediate | Key Advantage |
| Photoredox Catalysis | Trifluoromethylation of vinyl azides to α-trifluoromethylated ketones rsc.orgrsc.org | Iminyl radical researchgate.net | Mild reaction conditions using visible light, high functional group tolerance sigmaaldrich.comnih.gov |
| Photoredox Catalysis | Synthesis of N-unsubstituted enaminosulfones from vinyl azides and sulfinates researchgate.net | Iminyl radical researchgate.net | Metal-free conditions possible with organic photocatalysts researchgate.net |
| Electro-Redox Catalysis | Synthesis of enaminones from vinyl azides and α-keto acids researchgate.net | Radical intermediates | Avoids use of chemical oxidants/reductants, high control over redox potential nih.govyoutube.com |
Integration into Advanced Synthetic Methodologies
Ultimately, the value of a synthetic building block like this compound is measured by its utility in the synthesis of complex, high-value molecules. A significant future challenge is to seamlessly integrate the novel reactions and sustainable protocols developed for this compound into complex, multi-step synthetic sequences. The ability of vinyl azides to act as versatile three-atom synthons for constructing nitrogen heterocycles makes them invaluable in medicinal chemistry and materials science. nih.gov
The advancements in continuous flow chemistry are particularly important in this context. nih.govbeilstein-journals.org By developing robust flow protocols for the synthesis and subsequent reaction of this compound, chemists can create fully automated platforms for the on-demand synthesis of molecular libraries. mdpi.com This would accelerate drug discovery and materials development by allowing for the rapid generation and screening of new chemical entities. The integration of these greener and more efficient methods will solidify the role of this compound as an indispensable tool for modern organic synthesis, enabling the construction of complex molecules with greater efficiency, safety, and sustainability.
Chemoinformatic Approaches for Reaction Discovery and Optimization
The integration of chemoinformatic and quantum-chemical approaches is emerging as a powerful tool for accelerating the discovery and optimization of reactions involving this compound. chemrxiv.org These computational methods allow for the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the systematic screening of catalysts and reaction conditions, thereby reducing the reliance on time-consuming and resource-intensive trial-and-error experimentation.
Key Applications of Chemoinformatics:
Reaction Prediction and Mechanism Elucidation: Quantum chemistry calculations, such as Density Functional Theory (DFT), can be employed to model the complex transformations of this compound. For instance, these methods can predict the propensity of the vinyl azide moiety to undergo thermal or photochemical denitrogenation to form highly reactive intermediates like 2H-azirines and vinylnitrenes. nih.govrsc.org Understanding the energetics of these pathways is crucial for controlling reaction selectivity and preventing the formation of undesired byproducts.
Catalyst Design and Screening: Chemoinformatic tools can facilitate the rational design of catalysts for novel transformations of this compound. By creating computational models of catalyst-substrate interactions, researchers can screen virtual libraries of ligands and metal centers to identify promising candidates for reactions such as cycloadditions or C-H functionalizations. nih.govsemanticscholar.org This approach can significantly expedite the discovery of efficient and selective catalytic systems.
Predictive Modeling of Reactivity: Machine learning algorithms can be trained on existing experimental data to develop predictive models for the reactivity of this compound with various reaction partners. chemrxiv.org These models can help researchers prioritize experiments and explore a wider chemical space for new reaction discovery.
Below is a table outlining potential chemoinformatic strategies for investigating this compound reactions.
| Chemoinformatic Strategy | Application to this compound Chemistry | Potential Outcome |
| Quantum Chemistry (DFT) | Modeling the reaction pathways of cycloaddition reactions. | Prediction of regioselectivity and stereoselectivity; elucidation of transition states. |
| Molecular Dynamics (MD) | Simulating the behavior of this compound in different solvent environments. | Understanding solvent effects on reaction rates and selectivity. |
| Machine Learning (ML) | Developing quantitative structure-activity relationship (QSAR) models for catalyst performance. | Rapid screening of potential catalysts for specific transformations. |
| Reaction Route Mapping | Exploring novel multi-step synthetic pathways starting from this compound. | Discovery of new synthetic routes to complex nitrogen-containing heterocycles. chemrxiv.org |
Automated Synthesis and High-Throughput Experimentation Platforms
The adoption of automated synthesis and high-throughput experimentation (HTE) platforms presents a significant opportunity to accelerate research in the field of this compound chemistry. youtube.comseqens.com These technologies enable the rapid and systematic exploration of a vast array of reaction parameters, leading to the swift identification of optimal conditions and the discovery of novel reactivity.
Flow chemistry, in particular, offers a safe and efficient method for the synthesis and subsequent reaction of vinyl azides like this compound. beilstein-journals.org The generation of potentially unstable intermediates in a continuous flow system minimizes the risks associated with their accumulation in batch reactors.
Advantages of HTE and Automated Platforms:
Rapid Reaction Optimization: HTE platforms, often utilizing multi-well plates, allow for the parallel execution of hundreds of reactions, enabling the rapid screening of catalysts, solvents, temperatures, and other variables. researchgate.netrsc.orgnih.gov This dramatically reduces the time required to optimize reaction conditions.
Discovery of Novel Transformations: By systematically exploring a wide range of reaction parameters, HTE can uncover unexpected reactivity and lead to the discovery of new synthetic methodologies.
Enhanced Safety: Automated and continuous-flow systems can handle hazardous reagents and intermediates with greater control and safety compared to traditional batch methods. beilstein-journals.org This is particularly relevant for azide chemistry.
Data-Rich Experimentation: HTE generates large, high-quality datasets that are ideal for training machine learning algorithms, further enhancing the predictive power of chemoinformatic approaches. youtube.comnih.gov
The table below illustrates how HTE can be applied to optimize a representative reaction of this compound.
| Reaction Parameter | Variables to be Screened | Number of Variations |
| Catalyst | Different transition metals (e.g., Cu, Rh, Pd, Au) and ligands. | 10 - 20 |
| Solvent | A range of polar and non-polar solvents. | 8 - 16 |
| Temperature | From room temperature to elevated temperatures. | 4 - 8 |
| Reactant Concentration | Varying the molar ratios of reactants. | 4 - 6 |
Addressing Stereochemical Control Challenges in Complex Derivatizations
A primary challenge in the synthetic application of this compound is achieving high levels of stereochemical control in its derivatization reactions. The planar nature of the vinyl azide moiety often leads to the formation of racemic or diastereomeric mixtures in reactions that generate new stereocenters.
Recent advances in asymmetric catalysis, however, are beginning to address these challenges. Chiral catalysts, including metal complexes with chiral ligands and organocatalysts, have shown promise in controlling the stereochemical outcome of reactions involving vinyl azides.
Strategies for Stereochemical Control:
Asymmetric Cycloaddition Reactions: The development of chiral Lewis acid catalysts has enabled highly diastereo- and enantioselective Diels-Alder reactions of conjugated vinyl azides, leading to the synthesis of chiral cyclohexenes with multiple contiguous stereocenters. researchgate.net
Catalytic Asymmetric C-H Functionalization: The use of chiral transition metal catalysts could facilitate enantioselective C-H functionalization reactions at positions remote to the vinyl azide group, thereby introducing chirality into the molecule.
Substrate-Controlled Diastereoselection: The inherent chirality in a substrate can be used to direct the stereochemical outcome of a reaction on the this compound moiety.
The following table summarizes key research findings in the stereocontrolled synthesis involving vinyl azides.
| Reaction Type | Catalyst/Method | Key Findings | Reference |
| Diels-Alder Reaction | Cu(OTf)2 with chiral imidazolidine-pyrroloimidazolone pyridine ligand | Achieved excellent diastereoselectivities (up to >20:1 dr) and enantioselectivities (up to 99% ee) for the synthesis of chiral fused and spiro cyclohexenes. | researchgate.net |
| [3+2] Cycloaddition | Regiospecific reaction of (E)-β-nitrostyrene with Z-C-phenyl-N-arylnitrones | Leads to a mixture of specific isoxazolidine (B1194047) diastereomers, demonstrating inherent regioselectivity. | researchgate.net |
| Elimination from β-iodo azides | Base-mediated elimination | The stereochemistry of the starting olefin influences the geometry of the resulting vinyl azide, providing a potential route for stereospecific synthesis. | acs.org |
Overcoming the challenges associated with stereochemical control will be critical for the application of this compound in the synthesis of complex, biologically active molecules and chiral materials. The continued development of novel asymmetric catalytic methods will undoubtedly play a pivotal role in this endeavor.
Conclusion
Summary of Key Findings in the Synthesis and Reactivity of [(E)-2-azidoethenyl]benzene
The synthesis of this compound can be achieved through several methodologies, primarily involving the introduction of the azide (B81097) functionality onto a styrene (B11656) backbone. A common precursor for this transformation is (E)-β-bromostyrene. The reaction of (E)-β-bromostyrene with sodium azide in a suitable solvent, such as dimethylformamide (DMF), provides a direct route to the desired vinyl azide. Stereoselectivity is a key consideration in these syntheses to ensure the formation of the desired (E)-isomer.
The reactivity of this compound is characterized by the versatile nature of the vinyl azide group, which can participate in a wide array of chemical transformations. Key areas of its reactivity include:
Cycloaddition Reactions: It readily undergoes [3+2] cycloadditions with various dipolarophiles. For instance, its reaction with alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), leads to the formation of triazole derivatives. It can also participate as a dienophile in Diels-Alder reactions, reacting with dienes to form six-membered rings.
Thermal and Photochemical Reactions: Upon heating or irradiation, this compound can undergo extrusion of dinitrogen to generate highly reactive intermediates like vinyl nitrenes and 2H-azirines. These intermediates can then undergo various intramolecular cyclizations and rearrangements to yield a range of nitrogen-containing heterocycles.
Reactions with Nucleophiles and Electrophiles: The electron-deficient nature of the β-carbon of the vinyl azide moiety makes it susceptible to nucleophilic attack. Reactions with various nucleophiles, including amines and stabilized carbanions, lead to addition products. Conversely, the double bond can also react with electrophiles, such as halogens, leading to addition across the double bond.
Significance as a Versatile Synthetic Building Block and Its Contribution to Organic Chemistry
The diverse reactivity of this compound establishes it as a highly versatile and valuable building block in organic synthesis. Its ability to serve as a precursor to a multitude of nitrogen-containing compounds, particularly heterocycles, is of paramount importance in medicinal chemistry and materials science, as these scaffolds are prevalent in pharmaceuticals, agrochemicals, and functional organic materials.
The generation of reactive intermediates like vinyl nitrenes and 2H-azirines from this compound opens up synthetic pathways that are not readily accessible through other means. This allows for the construction of complex molecular architectures with high efficiency and atom economy. Furthermore, the stereospecific nature of some of its reactions allows for the controlled synthesis of chiral molecules.
The study of the reactivity of this compound has contributed significantly to the fundamental understanding of vinyl azide chemistry. It has provided insights into the mechanisms of cycloaddition reactions, thermal and photochemical rearrangements, and the behavior of highly reactive nitrogen-based intermediates.
Outlook on Future Research Directions and Unanswered Questions in the Field
Despite the significant progress made in understanding the chemistry of this compound, several avenues for future research remain open. One key area is the development of more efficient, stereoselective, and environmentally benign synthetic methods for its preparation. The use of catalytic methods, for instance, could offer advantages over traditional stoichiometric approaches.
Further exploration of the synthetic utility of this compound is another promising direction. The discovery of novel cycloaddition partners and the development of new cascade reactions initiated by the thermal or photochemical decomposition of the azide group could lead to the synthesis of novel and complex heterocyclic systems. The application of this building block in the total synthesis of natural products and the development of new pharmaceuticals is an area with considerable potential.
Several unanswered questions in the field also warrant further investigation. A deeper mechanistic understanding of the factors that control the regioselectivity and stereoselectivity of its various reactions is still needed. The precise nature and reactivity of the transient intermediates generated during its thermal and photochemical decomposition, and how these can be controlled to favor specific reaction outcomes, remain areas of active research. The development of new catalytic systems to control the reactivity of these intermediates would be a significant advancement.
Q & A
Q. What are the optimal synthetic routes for [(E)-2-azidoethenyl]benzene, and how can its structure be validated?
- Methodological Answer : The synthesis typically involves coupling an azide group to an ethenylbenzene precursor. A common approach is the Huisgen cycloaddition or Staudinger reaction, using precursors like benzyl azide derivatives. For stereochemical control (E-configuration), reaction conditions (e.g., solvent polarity, temperature) must be optimized to favor trans-addition. Post-synthesis, validate the structure using:
- NMR spectroscopy : Confirm the E-configuration via coupling constants (J values) of the double bond protons (typically 12–16 Hz for trans) .
- IR spectroscopy : Identify the azide stretch (~2100 cm⁻¹) and monitor double bond integrity .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks and isotopic patterns .
Q. What are the most common reactivity patterns of this compound in click chemistry?
- Methodological Answer : The azide group enables copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. Key considerations:
- Catalyst optimization : Use Cu(I) sources (e.g., CuBr with TBTA ligand) to enhance regioselectivity and reduce side reactions .
- Solvent selection : Polar aprotic solvents (e.g., DMSO) improve reaction rates but may compete with azide coordination.
- Post-reaction analysis : Employ HPLC or TLC to monitor triazole formation and LC-MS to confirm product masses .
Advanced Research Questions
Q. How does the E-configuration influence the stability and reactivity of this compound under photochemical conditions?
- Methodological Answer : The E-isomer’s stability is governed by steric hindrance and conjugation effects. To study photochemical behavior:
- UV-Vis spectroscopy : Monitor π→π* transitions of the ethenyl group; shifts indicate isomerization or degradation.
- DFT calculations : Model electronic transitions and energy barriers for E→Z isomerization .
- Kinetic studies : Use time-resolved spectroscopy to quantify photostability in varying solvents (e.g., toluene vs. acetonitrile) .
Contradictions in literature data may arise from solvent polarity or excitation wavelengths, requiring controlled replicate experiments .
Q. What strategies mitigate azide decomposition during reactions involving this compound?
- Methodological Answer : Azides are prone to explosive decomposition under heat or mechanical stress. Mitigation strategies include:
- Low-temperature reactions : Perform reactions below 60°C in inert atmospheres (N₂/Ar).
- Dilution techniques : Use high solvent volumes to reduce concentration-driven exothermicity.
- Safety protocols : Implement Schlenk-line techniques for air-sensitive steps and characterize intermediates via DSC (differential scanning calorimetry) to assess thermal hazards .
Q. How can this compound be utilized in designing photo-responsive polymers?
- Methodological Answer : The azide-ethenyl motif enables crosslinking via UV-triggered reactions. For polymer functionalization:
- Surface grafting : Immobilize the compound on substrates (e.g., gold nanoparticles) via thiol-ene "click" chemistry, followed by AFM or XPS to confirm surface modification .
- Photopatterning : Use photomasks to spatially control azide-alkyne reactions; characterize patterns via SEM or fluorescence microscopy .
- Stability testing : Expose polymers to cyclic UV irradiation and measure mechanical properties (e.g., Young’s modulus) to assess durability .
Data Contradictions and Resolution
Q. How should researchers resolve discrepancies in reported reaction yields for this compound-derived triazoles?
- Methodological Answer : Yield variations often stem from catalyst purity or solvent moisture. To address this:
- Standardize conditions : Use anhydrous solvents (e.g., molecular sieves) and quantify Cu(I) catalyst concentrations via ICP-OES.
- Reaction monitoring : Employ in-situ IR or Raman spectroscopy to track azide consumption and triazole formation kinetics .
- Statistical analysis : Apply ANOVA to compare yields across replicates and identify outlier datasets .
Analytical and Computational Tools
Q. Which computational methods predict the electronic properties of this compound for material design?
- Methodological Answer : Use density functional theory (DFT) with B3LYP/6-31G(d) basis sets to model:
- Frontier molecular orbitals : Predict reactivity sites (e.g., HOMO-LUMO gaps).
- Non-covalent interactions : Analyze electrostatic potential maps for solubility trends.
Validate computational results with experimental UV-Vis and cyclic voltammetry data .
Safety and Handling
Q. What are the critical safety protocols for handling this compound in high-energy reactions?
- Methodological Answer :
- Storage : Keep azides in amber vials at –20°C, away from light and moisture.
- Waste disposal : Quench residual azides with aqueous NaNO₂/HCl to form inert diazonium salts.
- Emergency procedures : Use blast shields and remote-controlled apparatus for scale-up reactions. Document MSDS-compliant protocols for institutional review .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
